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4-(2H3)methoxyaniline

Cat. No.: B13449409
M. Wt: 126.17 g/mol
InChI Key: BHAAPTBBJKJZER-FIBGUPNXSA-N
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Description

Contextualization of Deuterated Aromatic Amines in Chemical Research

Deuterated aromatic amines are a class of organic compounds where one or more hydrogen atoms on the aromatic ring or its substituents are replaced by deuterium (B1214612), a stable isotope of hydrogen. This isotopic substitution has profound implications for the compound's physicochemical properties and metabolic stability. nih.govbohrium.com In pharmaceutical research, for instance, deuteration can slow down metabolic processes, potentially extending a drug's half-life. Aromatic amines and their derivatives are present in numerous clinically important pharmaceuticals, making their deuterated analogs valuable for studying metabolic pathways and improving drug efficacy. nih.gov

The demand for deuterated compounds has spurred the development of novel and efficient methods for hydrogen-deuterium exchange. nih.gov Techniques utilizing deuterated trifluoroacetic acid, sometimes in conjunction with metal catalysts, have been explored for the direct deuteration of aromatic amines and amides. nih.govresearchgate.net These methods are crucial for accessing a wide variety of deuterated substrates with both electron-donating and electron-withdrawing groups. nih.gov

Significance of 4-(2H3)methoxyaniline in Advanced Chemical Synthesis and Mechanistic Studies

This compound, also known as 4-(trideuteriomethoxy)aniline, is a specific deuterated aromatic amine where the three hydrogen atoms of the methoxy (B1213986) group are replaced by deuterium. nih.gov This targeted deuteration makes it a valuable tool for several reasons.

In advanced chemical synthesis , this compound serves as a building block for creating more complex deuterated molecules. Its amine group can undergo various reactions, such as N-alkylation and acylation, allowing for the introduction of the deuterated methoxy-aniline moiety into larger structures. smolecule.com This is particularly relevant in the synthesis of isotopically labeled internal standards for quantitative analysis and in the preparation of novel materials with specific properties.

For mechanistic studies , the deuterated methoxy group acts as a spectroscopic probe and a tool to investigate reaction mechanisms. The difference in mass between hydrogen and deuterium leads to a kinetic isotope effect (KIE), where the rate of a chemical reaction involving the C-D bond is slower than that of the corresponding C-H bond. By comparing the reaction rates of this compound with its non-deuterated counterpart, chemists can gain insights into the rate-determining steps of a reaction and elucidate complex reaction pathways. researchgate.net For example, it can be used to study P450-mediated metabolic reactions. researchgate.net

Overview of Research Trajectories and Interdisciplinary Relevance

The research involving this compound and related deuterated aromatic amines is highly interdisciplinary. In medicinal chemistry , these compounds are instrumental in the development of "heavy drugs," where deuterium substitution enhances metabolic stability. This has led to a renewed interest in the therapeutic potential of deuterated compounds. nih.gov

In materials science , the incorporation of deuterium can influence the physicochemical properties of organic materials, potentially leading to novel applications in electronics and optics. cymitquimica.com The study of deuterated liquid crystals, for example, explores how isotopic substitution affects phase transitions and molecular ordering.

Furthermore, the development of new catalytic systems for efficient and selective deuteration continues to be an active area of research. bohrium.com This includes the use of organocatalysts and transition metal catalysts to facilitate hydrogen-deuterium exchange under mild conditions. mdpi.comresearchgate.net These advancements are crucial for making a wider range of deuterated compounds, including this compound, more accessible for research and development.

Chemical Compound Information

Compound NameSynonymsMolecular Formula
This compound4-(Methoxy-d3)-aniline, 4-(trideuteriomethoxy)aniline nih.govC₇H₆D₃NO
3-Fluoro-4-(2H3)methoxyaniline3-Fluoro-4-(methoxy-D3)aniline, 3-fluoro-4-(trideuteriomethoxy)aniline C₇H₅D₃FNO
N-[4-(Heptyloxy)benzyl]-4-methoxyanilineN-[(4-heptoxyphenyl)methyl]-4-methoxyaniline C₂₁H₂₉NO₂
N-Decyl-4-methoxyaniline-C₁₇H₂₉NO
N-(4-Methoxybenzylidene)-4-methoxyaniline4-Methoxy-N-(4-methoxybenzylidene)aniline, N-(p-Methoxybenzylidene)-p-anisidine, N-(4-Methoxybenzylidene)-4-anisidine sigmaaldrich.comnih.govC₁₅H₁₅NO₂
N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyanilineN-[1-(1H-benzimidazol-2-yl)ethyl]-4-methoxyaniline smolecule.comC₁₆H₁₇N₃O
4-bromo-2-(2H3)methoxyaniline-C₇H₅BrD₃NO
4-chloro-3-(methoxy-d3) Aniline (B41778)4-Chloro-3-(trideuteriomethoxy)aniline tradeindia.comC₇H₅ClD₃NO
4-Methoxy-2-nitroaniline-d32-nitro-4-(trideuteriomethoxy)aniline clearsynth.comC₇H₅D₃N₂O₃

Physicochemical Properties of this compound

PropertyValue
Molecular Weight 126.17 g/mol nih.gov
XLogP3 0.9 nih.gov
Monoisotopic Mass 126.087244148 Da nih.gov
Polar Surface Area 35.3 Ų nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO B13449409 4-(2H3)methoxyaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO

Molecular Weight

126.17 g/mol

IUPAC Name

4-(trideuteriomethoxy)aniline

InChI

InChI=1S/C7H9NO/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3/i1D3

InChI Key

BHAAPTBBJKJZER-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)N

Canonical SMILES

COC1=CC=C(C=C1)N

Origin of Product

United States

Synthetic Methodologies for 4 2h3 Methoxyaniline and Its Analogs

Direct Synthetic Routes for 4-(2H3)methoxyaniline

Direct synthesis of this compound involves the introduction of a deuterated methoxy (B1213986) group onto an aniline (B41778) or a precursor that can be readily converted to an aniline.

Adaptation of Ullmann Methoxylation for Deuterated Precursors

The Ullmann condensation is a well-established method for the formation of aryl ethers. This reaction can be adapted for the synthesis of deuterated methoxyanilines. A general approach involves the copper-catalyzed reaction of an aryl halide with a deuterated methoxide (B1231860) source. researchgate.net For instance, the synthesis of 3-fluoro-4-(2H3)methoxyaniline has been achieved using an Ullmann methoxylation reaction starting from 2-fluoro-4-iodoaniline. In this process, the iodine atom is substituted by a trideuteriomethoxy group (-OCD3). The reaction often requires the use of a copper catalyst, such as copper(I) iodide (CuI), and a ligand to facilitate the coupling. researchgate.net The choice of solvent and base is also crucial for the success of the reaction. acs.org

Key parameters for a successful Ullmann-type methoxylation include:

Catalyst: Copper(I) salts are commonly used. researchgate.net

Ligand: N,N-Dimethylglycine has been shown to be an effective ligand for this type of coupling. researchgate.net

Deuterated Reagent: Deuterated methanol (B129727) (CD3OD) or a pre-formed deuterated methoxide salt (e.g., NaOCD3) serves as the source of the deuterated methoxy group.

Reaction Conditions: The reaction is typically carried out under inert atmosphere to prevent side reactions.

Deuterium (B1214612) Incorporation Strategies at the Methoxy Moiety

The introduction of deuterium at the methoxy group is a key step in the synthesis of this compound. This can be achieved through various strategies, often leveraging the kinetic isotope effect to enhance metabolic stability in drug discovery programs. selvita.comacs.org

One common method involves the use of deuterated methylating agents. For example, deuterated iodomethane (B122720) (CD3I) can be used to alkylate a suitable precursor, such as a 4-aminophenol (B1666318) derivative where the amino group is protected. acs.org The use of deuterated methanol (CD3OD) is another widely employed strategy, particularly in palladium-catalyzed coupling reactions of aryl bromides and chlorides. acs.org

Recent advancements have focused on developing more efficient and selective deuteration methods. These include:

Metal-catalyzed C-H deuteration: While often targeting aromatic C-H bonds, some methods can be adapted for deuteration at other positions. snnu.edu.cn

Reverse hydrogen isotope exchange: This strategy allows for the selective introduction of deuterium. acs.org

Use of D2O as a deuterium source: In some catalytic systems, heavy water (D2O) can be used as an inexpensive and readily available source of deuterium. rsc.org

The choice of deuteration strategy depends on the specific substrate and the desired level of deuterium incorporation. acs.org

General Synthetic Approaches for Methoxyanilines and their Deuterated Variants

The synthetic routes used for the preparation of non-deuterated methoxyanilines can often be adapted for the synthesis of their deuterated counterparts by using the appropriate deuterated reagents.

Hydro-Reduction and Transposition from Nitrobenzene (B124822) Compounds

A common and cost-effective method for the synthesis of p-methoxyaniline compounds involves the hydrogenation and transposition of nitrobenzene compounds. google.com This one-step process uses readily available nitrobenzene as a starting material. google.com The reaction is typically carried out in methanol with sulfuric acid acting as a hydrogenation passivator and a noble metal catalyst. google.com The reaction proceeds through the reduction of the nitro group to an amino group and subsequent transposition. google.com

This method can be adapted for the synthesis of this compound by using deuterated methanol (CD3OD) as the solvent and methoxy source.

A related approach involves the reduction of a substituted nitroanisole. For example, 3-methoxy-5-nitroaniline (B1585972) can be synthesized from 1,3,5-trinitrobenzene (B165232) by treatment with sodium methoxide to produce 3,5-dinitroanisole, followed by selective reduction of one of the nitro groups. The resulting nitroaniline can then be further functionalized. Similarly, 4-methoxy-2-nitroaniline (B140478) can be prepared from 4-methoxyaniline through acetylation, nitration, and subsequent hydrolysis. patsnap.com The nitro group in these intermediates can then be reduced to an amine to yield the desired methoxyaniline. google.com

Hydrolysis of Acetanilide (B955) and Sulfonamide Derivatives

Protecting the amino group of anilines as an acetamide (B32628) or sulfonamide is a common strategy in multi-step syntheses. The subsequent deprotection via hydrolysis regenerates the aniline. For instance, 2-nitro-4-methoxyaniline has been prepared by the hydrolysis of 2-nitro-4-methoxyacetanilide. orgsyn.org This hydrolysis can be carried out using either acidic or basic conditions. orgsyn.org For example, Claisen's alkali, a solution of potassium hydroxide (B78521) in aqueous methanol, is effective for the hydrolysis of 2-nitro-4-methoxyacetanilide. orgsyn.org

The hydrolysis of acetanilide derivatives in high-temperature water has also been studied. rsc.org This method can provide a "green" alternative to traditional hydrolytic procedures. rsc.org

This deprotection strategy is applicable to the synthesis of this compound, where the deuterated methoxy group is introduced at an earlier stage of the synthesis.

Alkylation of Aniline Derivatives

The direct N-alkylation of anilines with alcohols offers another route to substituted anilines. Iron-catalyzed N-alkylation of anilines with alcohols has been shown to be an efficient method for the selective mono-alkylation of aniline derivatives. rug.nl For example, p-methoxyaniline can be selectively mono-alkylated with various alcohols. rug.nl

While this method typically focuses on alkylation at the nitrogen atom, related catalytic systems can be employed for O-alkylation of phenol (B47542) precursors. The synthesis of N-methyl-p-anisidine from p-anisidine (B42471) or p-nitroanisole and methanol has been reported, highlighting the use of alkylating agents in the synthesis of methoxyaniline derivatives. google.com

Catalytic Hydrogenation Methods (e.g., Pt/C, Pd/C systems)

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. This process is of significant industrial importance for the production of anilines used in pharmaceuticals, dyes, and agrochemicals. nih.gov The choice of catalyst, support, and reaction conditions plays a crucial role in the selectivity and efficiency of the hydrogenation.

Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are the most common heterogeneous catalysts for the hydrogenation of nitroarenes. mdma.ch These catalysts are favored for their high activity and the relative ease of separation from the reaction mixture. mdma.ch The reaction is typically carried out using hydrogen gas (H₂) as the reducing agent, often under pressure. mdma.ch

The mechanism of nitroarene hydrogenation is generally understood to proceed through a direct pathway involving the formation of nitrosoarene and hydroxylamine (B1172632) intermediates, which are then further reduced to the aniline. nih.govrsc.org An alternative indirect pathway involves the condensation of nitroso and hydroxylamine intermediates to form an azoxy compound, which is subsequently reduced. nih.gov

Transfer hydrogenation offers a safer alternative to using pressurized hydrogen gas, employing hydrogen donors like formic acid or ammonium (B1175870) formate (B1220265). mdma.chnih.gov For instance, the reduction of 4-nitroanisole (B1192098) to 4-methoxyaniline has been achieved with high yield using a Pd(0)-AmP-MCF catalyst and cesium formate as the hydrogen source. nih.gov

Table 1: Comparison of Catalysts for Nitroarene Hydrogenation

Catalyst System Substrate Product Key Findings Reference
Pd/C or Raney-Ni Nitroarenes Anilines Commonly used but can have low chemoselectivity. acs.org acs.org
Pd(0)-AmP-MCF 4-nitroanisole 4-methoxyaniline High yield (>99%) with cesium formate as hydrogen donor. nih.gov nih.gov
Pt/C 4-Chloro-2-nitroanisole 4-chloro-2-aminoanisole High activity and good selectivity for reducing aryl nitro groups in the presence of halides. sigmaaldrich.com sigmaaldrich.com
Fe-based catalysts 4-nitroanisole 4-methoxyaniline MMIO showed excellent conversion and yield (95%). umich.edu umich.edu
Mn-based catalyst Nitroarenes Anilines Air- and moisture-stable, proceeds under mild conditions with high functional group tolerance. nih.gov nih.gov

Bromination Reactions of Methoxy-Substituted Anilines

The bromination of methoxy-substituted anilines is an important reaction for introducing bromine atoms onto the aromatic ring, which can then serve as a handle for further functionalization. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the nature of the substituents on the aniline ring.

The powerful electron-donating nature of the amino and methoxy groups strongly directs incoming electrophiles to the ortho and para positions. nih.gov In the case of 4-methoxyaniline, the para position is blocked, so bromination is expected to occur at the positions ortho to the amino group.

Common brominating agents include N-bromosuccinimide (NBS) and a combination of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr). researchgate.net The use of NBS in acetonitrile (B52724) has been shown to be a highly para-selective method for the bromination of activated aromatic rings. nih.gov When the para position is blocked, bromination occurs at the ortho position. nih.gov The H₂O₂-HBr system is considered a "green" approach to bromination. researchgate.net

The solvent can also play a significant role in the regioselectivity of the bromination of anilines. researchgate.net For meta-substituted anilines, the choice of solvent can be used to tune the outcome of the bromination reaction. researchgate.net

Synthetic Process Optimization and Green Chemistry Considerations

Optimizing the synthesis of deuterated compounds like this compound involves strategies to maximize yield and purity while minimizing environmental impact. Green chemistry principles are increasingly being integrated into these synthetic processes.

Strategies for Enhanced Yield and Purity in Deuterated Synthesis

Achieving high isotopic purity is a critical challenge in the synthesis of deuterated compounds. nih.gov Late-stage deuteration, where the deuterium is introduced in one of the final steps of a synthetic sequence, is often the most efficient approach. acs.org

For the synthesis of deuterated anilines, methods such as hydrogen isotope exchange (HIE) are employed. This can be achieved using heterogeneous catalysts like platinum on carbon (Pt/C) with D₂O as the deuterium source. researchgate.net Nanostructured iron catalysts have also been shown to effectively catalyze the deuteration of anilines and other heterocycles using D₂O. researchgate.net The selective replacement of hydrogen with deuterium at specific metabolic sites can enhance the metabolic stability of a drug molecule. nih.gov

Role of Continuous Flow Reactors in Production Methodologies

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of deuterated compounds, including improved safety, efficiency, and scalability. tn-sanso.co.jpcolab.ws Flow reactors allow for precise control over reaction parameters such as temperature and pressure, leading to higher yields and purity. tn-sanso.co.jp

Flow synthesis has been successfully applied to the production of deuterated aromatic compounds through H-D exchange reactions using heavy water (D₂O) under high-temperature and high-pressure conditions. tn-sanso.co.jp The use of microwave heating in conjunction with flow reactors can further enhance reaction efficiency. tn-sanso.co.jp Continuous flow systems have also been developed for the reductive deuteration of nitriles to produce α,α-dideutero amines with excellent deuterium incorporation. scispace.comnih.gov

A patented continuous-flow method for the synthesis of 4-methoxy-2-nitroaniline provides a model for the scalable production of related compounds. google.com

Application of Protecting and Deprotecting Groups for Nitrogen Functionality

The amino group of anilines is highly reactive and can interfere with various synthetic transformations. utdallas.edu Therefore, it is often necessary to "protect" the amino group with a temporary functional group that can be removed later in the synthesis. utdallas.eduorganic-chemistry.org

Common protecting groups for amines include the tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn) groups. masterorganicchemistry.comfishersci.co.uk The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under basic conditions but easily removed with acid. fishersci.co.ukresearchgate.net The benzyl group can be introduced via reaction with a benzyl halide and is often removed by catalytic hydrogenolysis. masterorganicchemistry.com

The use of a protecting group, such as an amide, can also influence the regioselectivity of subsequent reactions. For example, the bulky acetyl group in acetanilide favors para-substitution in electrophilic aromatic substitution reactions due to steric hindrance at the ortho positions. utdallas.edu

Table 2: Common Protecting Groups for Amines

Protecting Group Abbreviation Introduction Reagent Deprotection Conditions Reference
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (Boc₂O) Acidic conditions (e.g., TFA, HCl) fishersci.co.ukresearchgate.net
Carboxybenzyl Cbz, Z Benzyl chloroformate Catalytic hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com
9-Fluorenylmethoxycarbonyl Fmoc Fmoc-Cl, Fmoc-OSu Base (e.g., piperidine) researchgate.net
Benzyl Bn Benzyl bromide, Benzyl chloride Catalytic hydrogenation masterorganicchemistry.com

Evaluation of Alternative Catalytic Systems and Reaction Conditions

Research into alternative catalysts for the hydrogenation of nitroarenes is driven by the desire to replace expensive and rare noble metal catalysts with more abundant and cost-effective alternatives. acs.org Base-metal catalysts, such as those based on iron and manganese, have shown promise in this area. nih.govumich.edu

Micro-mesoporous iron oxide (MMIO) has been used as a catalyst for the transfer hydrogenation of nitroarenes with formic acid as the hydrogen source, demonstrating high efficiency and functional group tolerance. umich.eduumich.edu Air- and moisture-stable manganese catalysts have also been developed for the chemoselective hydrogenation of nitroarenes under mild conditions. nih.govacs.org

The choice of hydrogen donor in transfer hydrogenation can also be optimized. While formic acid and its salts are common, other sources like alcohols have been explored. nih.gov The reaction conditions, including solvent and temperature, can be tuned to improve the yield and selectivity of the desired product. mdma.ch

Atom Economy in Reductive Amination Pathways

Reductive amination stands out as a prominent and highly atom-economical method for the synthesis of amines, including this compound and its analogs. rsc.org This approach, particularly in its direct, one-pot variants, maximizes the incorporation of reactant atoms into the final product, thereby minimizing waste and aligning with the principles of green chemistry. acs.orgnih.gov The intrinsic efficiency of this reaction is a significant advantage over other synthetic routes that may generate stoichiometric byproducts. acsgcipr.org

The atom economy of a reaction is a measure of the efficiency with which the atoms of the reactants are converted into the desired product. In the context of the synthesis of an analog like N-benzyl-4-methoxyaniline via the reductive amination of 4-methoxyaniline (p-anisidine) and benzaldehyde (B42025), the primary byproduct is water, which is formed during the in-situ generation of the imine intermediate. The subsequent reduction of the imine ideally incorporates all atoms from the reducing agent, especially when using molecular hydrogen (H₂).

Transition metal-catalyzed direct reductive amination using molecular hydrogen as the reductant is recognized for its high sustainability in terms of both reaction waste control and atom economy. nih.gov Catalytic systems based on iridium, ruthenium, and iron have been effectively employed for the reductive amination of aromatic amines like p-anisidine. unisi.itliv.ac.ukub.edu

Research has demonstrated high yields for the reductive amination of p-anisidine with various carbonyl compounds. For instance, iridium-catalyzed asymmetric reductive amination of aryl-alkyl ketones with p-anisidine has been shown to produce the corresponding amines in excellent yields. liv.ac.uk Similarly, iron-catalyzed reductive amination of aldehydes with p-anisidine has been reported with high conversion rates. unisi.it In one specific study, the reductive amination of 4-methoxyaniline with benzaldehyde using a cyclometalated ruthenium complex achieved a 95% isolated yield under mild conditions.

A study on a solvent-free reductive amination process using trimethyl borate (B1201080) as a catalyst highlighted its green chemistry credentials with a significantly low process mass intensity (PMI), a metric that considers the total mass of materials used to produce a certain mass of product. organic-chemistry.org This underscores the environmental benefits of optimizing reductive amination pathways. Furthermore, biocatalytic approaches using imine reductases (IREDs) and reductive aminases (RedAms) are emerging as highly selective and sustainable methods for amine synthesis, although their application with aromatic amines like aniline is still an area of active development. acs.org

The following table provides a comparative analysis of the atom economy for different catalytic systems used in the reductive amination of p-anisidine with various carbonyl compounds, based on reported experimental data. The atom economy is calculated as:

(Molecular weight of the desired product / Sum of molecular weights of all reactants) x 100%.

For the purpose of this analysis, the synthesis of N-substituted 4-methoxyaniline analogs is considered.

Catalytic SystemReactantsDesired ProductReported Yield/ConversionCalculated Atom Economy (%)Reference
Ruthenium Complex4-methoxyaniline + Benzaldehyde + H₂N-benzyl-4-methoxyaniline95%91.8% rsc.org
Iron Carbonyl Complex4-methoxyaniline + Benzaldehyde + i-PrOH (as H₂ source)N-benzyl-4-methoxyaniline98% conversion72.7% unisi.it
Iridium/Chiral Phosphate4-methoxyaniline + Acetophenone + H₂N-(1-phenylethyl)-4-methoxyanilineExcellent92.2% acs.org
Iridium/(S,S)-f-binaphanep-anisidine + various aryl-alkyl ketones + H₂Chiral aminesExcellentVaries with ketone liv.ac.uk

This data illustrates that while yields are high across different catalytic systems, the choice of reducing agent significantly impacts the theoretical atom economy. The use of molecular hydrogen results in a higher atom economy as the only byproduct is water from the initial condensation step.

Chemical Reactivity and Reaction Mechanisms of 4 2h3 Methoxyaniline

Nucleophilic Character of the Aniline (B41778) Nitrogen

However, the nitrogen's lone pair is also partially delocalized into the aromatic pi system, which slightly diminishes its availability compared to aliphatic amines. rsc.org When the aniline nitrogen is deuterated (forming -ND2), studies on similar systems have shown inverse secondary kinetic isotope effects (kH/kD < 1.0) in nucleophilic substitution reactions. rsc.orgresearchgate.net For instance, in the aminolysis of certain chlorophosphates with deuterated aniline nucleophiles, kH/kD values were found to be between 0.61 and 0.87. researchgate.net An inverse isotope effect suggests a transition state that is more sterically crowded or has a higher force constant for the N-D bond compared to the N-H bond, which is consistent with a concerted reaction mechanism where bond-making is significantly advanced in the transition state. researchgate.net

Electronic Influence of the Deuterated Methoxy (B1213986) Group on Aromatic Ring Reactivity

The substitution of protium (B1232500) (H) with deuterium (B1214612) (D) in the methoxy group (-OCD3 vs. -OCH3) introduces subtle but measurable electronic changes, a phenomenon known as a secondary isotope effect. princeton.eduwikipedia.org These effects arise from the differences in the vibrational frequencies of C-D and C-H bonds. The C-D bond is shorter, stronger, and vibrates at a lower frequency than the C-H bond. quora.com

This difference impacts two key electronic effects:

Inductive Effect (+I): The deuterated methyl group (-CD3) is considered to be a slightly better electron-donating group through induction than the -CH3 group. This is because the shorter, stronger C-D bond leads to a greater electron density around the carbon atom, which can then be donated to the rest of the molecule. quora.cominfinitylearn.com

Hyperconjugation: The hyperconjugative effect, which involves the delocalization of sigma-electrons from C-H bonds into an adjacent pi-system or p-orbital, is weaker for C-D bonds than for C-H bonds. prutor.ai This is due to the lower zero-point energy of the C-D bond, which requires more energy to break for delocalization to occur. infinitylearn.com

In the context of 4-(2H3)methoxyaniline, the dominant electronic contribution of the methoxy group to the aromatic ring is the strong resonance (+R) effect from the oxygen's lone pairs, which strongly activates the ring. The inductive and hyperconjugative effects of the methyl group itself are secondary. Therefore, deuteration of the methoxy group results in a minor enhancement of the electron-donating inductive effect, which would slightly increase the activation of the aromatic ring.

Electronic EffectComparison (-OCH3 vs. -O(2H3))Impact on Aromatic Ring
Resonance (+R)Essentially unchangedStrong activation (dominant effect)
Inductive Effect (+I)Slightly stronger for -O(2H3)Minor increase in ring activation
HyperconjugationWeaker for -O(2H3)Negligible impact compared to resonance

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the combined electron-donating effects of the amino and methoxy groups. vedantu.com These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reaction proceeds via a two-step mechanism: initial attack by the aromatic ring on the electrophile to form a stabilized carbocation intermediate (an arenium ion), followed by the rapid loss of a proton to restore aromaticity. masterorganicchemistry.com

Both the amino (-NH2) and the methoxy (-OCH3) groups are powerful activating groups and are classified as ortho, para-directors. wikipedia.org This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. The directing influence stems from their ability to stabilize the cationic intermediate through resonance, particularly when the attack occurs at the ortho or para positions. lkouniv.ac.in

In this compound, the para position relative to the amino group is occupied by the methoxy group, and vice versa. Therefore, electrophilic attack is directed to the remaining open positions on the ring, which are ortho to either the amino or the methoxy group. The amino group is a significantly stronger activating and directing group than the methoxy group. Consequently, substitution occurs predominantly at the positions ortho to the amino group (positions 2 and 6).

A common example is the nitration of p-anisidine (B42471). To prevent oxidation of the highly reactive amine and to control the reaction, the amino group is often first protected by acetylation to form 4-methoxyacetanilide. Nitration of this protected compound yields primarily the 2-nitro product, demonstrating the powerful directing effect of the original amino group's position. orgsyn.orgprepchem.com Similarly, direct bromination of 4-methoxyaniline can lead to di- or even tri-brominated products due to the high activation of the ring, but reaction conditions can be optimized to favor the formation of 2-bromo-4-methoxyaniline (B1279053).

ReactionElectrophileMajor Product(s)Controlling Factor
Nitration (of acetylated form)NO2+N-(2-nitro-4-methoxyphenyl)acetamideDirecting effect of the amido group
BrominationBr+2-Bromo-4-methoxyanilineDirecting effect of the amino group

Nucleophilic Substitution Reactions

While aryl halides are generally resistant to nucleophilic substitution, the reaction can occur on a highly activated ring, particularly one bearing strong electron-withdrawing groups. However, for a halogen-substituted 4-methoxyaniline, such as 2-bromo-4-methoxyaniline, nucleophilic aromatic substitution (SNAr) is possible. In this reaction, a nucleophile attacks the carbon bearing the halogen, leading to the displacement of the bromide ion. The rate of this reaction is influenced by the electronic properties of the other substituents on the ring. The electron-donating amino and methoxy groups would typically deactivate the ring towards nucleophilic attack. Despite this, the bromine atom in 2-bromo-4-methoxyaniline can be displaced by various strong nucleophiles, such as amines, thiols, or alkoxides, often under basic conditions.

The term "benzyl halide intermediate" is not applicable to this compound as it lacks a benzylic carbon. However, a significant substitution reaction occurs at the deuterated methyl group of the ether linkage. Ethers are known to be chemically stable but can be cleaved by strong acids, particularly HBr and HI. wikipedia.orgchemistrysteps.com

The reaction proceeds via an SN2 mechanism:

The ether oxygen is first protonated by the strong acid, converting the methoxy group into a good leaving group (methanol).

The halide anion (e.g., I- or Br-), acting as a nucleophile, then attacks the carbon of the deuterated methyl group. libretexts.org

This attack displaces p-aminophenol, resulting in the formation of a deuterated methyl halide (CD3-X) and 4-aminophenol (B1666318). wikipedia.orgmasterorganicchemistry.com

This ether cleavage is a key reaction of the methoxy group and represents a form of nucleophilic substitution where the C-O bond of the ether is broken.

Oxidation and Reduction Pathways

The redox chemistry of this compound is multifaceted, involving the nitrogen atom of the amino group and the aromatic ring. The electron-rich nature of the molecule makes it susceptible to oxidation, while its derivatives can be readily reduced.

Formation of Quinones and Nitroso Compounds

The oxidation of substituted anilines, such as 4-methoxyaniline, can lead to the formation of complex products, including quinone imines. rsc.org The oxidation of a related compound, 3-methoxy-4-t-butylaniline, with reagents like potassium ferricyanide (B76249) or silver oxide, yields N-aryl-p-quinone imines and other coupled products like azobenzenes and phenazines. rsc.org This suggests that the oxidation of this compound would likely proceed through similar intermediates, potentially forming quinone-like structures under appropriate oxidizing conditions. The specific products formed are often dependent on the oxidant used and the reaction conditions. For instance, the oxidation of 2,5-dimethoxy-4-t-butylaniline with alkaline ferricyanide or silver oxide produces azobenzene (B91143) and phenazine (B1670421) derivatives, with N-aryl-p-quinone imines being identified as intermediates. rsc.org

Nitroso compounds can be formed from N-alkyl anilines through reactions with reagents like tert-butyl nitrite (B80452), which can lead to ring nitration and the formation of N-nitroso N-alkyl nitroanilines. researchgate.net While this applies to secondary amines, the primary amino group of this compound can also be converted to various nitrogen-containing functional groups.

Reductive Conversions to Amines and Other Derivatives

The synthesis of 4-methoxyaniline itself is commonly achieved through the reduction of 4-nitroanisole (B1192098). echemi.comwikipedia.org This reduction can be accomplished using various methods, including catalytic hydrogenation over catalysts like Raney nickel or palladium-on-carbon, or by using reducing agents such as iron in acidic media or sodium sulfide. echemi.comwikipedia.org

Derivatives of anilines, such as nitroso compounds, can be efficiently reduced to their corresponding amines. For example, N-nitroso N-alkyl nitroanilines can be reduced to N-alkyl phenylenediamines using a Zn-AcOH system, which achieves both denitrosation and reduction of the nitro group in a single step. researchgate.net A variety of reducing agents can be employed for the reduction of aromatic nitro compounds, with the choice of reagent often influencing the final product. researchgate.netmdpi.comnih.gov While strong reducing agents like lithium aluminium hydride can reduce nitro groups, they may also lead to other products like azo compounds. wikipedia.org Milder and more selective conditions are often preferred to obtain the desired amine. researchgate.netnih.gov

Acylation Reactions

The amino group of this compound is nucleophilic and readily undergoes acylation reactions with acylating agents like acid anhydrides or acid chlorides. A common example is the acetylation of p-methoxyaniline with acetic anhydride (B1165640) to form N-(p-methoxyphenyl)acetamide, also known as p-methoxyacetanilide. scribd.com This reaction proceeds via a nucleophilic acyl substitution mechanism where the nitrogen atom of the amino group attacks one of the carbonyl carbons of the acetic anhydride. scribd.com

This acylation is a crucial reaction for protecting the amino group. The resulting amide is significantly less basic and less prone to oxidation than the parent amine. scribd.com This protective strategy allows for subsequent reactions, such as electrophilic aromatic substitution, to be carried out on the aromatic ring with greater control. scribd.com

Table 1: Acylation Reaction of this compound

Reactant Reagent Product Reaction Type

Condensation Reactions

Condensation reactions involving the primary amino group of this compound are common and lead to the formation of important classes of compounds such as Schiff bases and imides.

Formation of Schiff Bases and Imine Derivatives

This compound readily condenses with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). acta.co.in The reaction typically involves refluxing the aniline with the carbonyl compound in a suitable solvent like ethanol (B145695) or methanol (B129727). idosr.orgresearchgate.net The formation of the Schiff base N-benzylidene-4-methoxyaniline, for example, can be achieved by reacting 4-methoxyaniline with benzaldehyde (B42025). researchgate.net

The mechanism for Schiff base formation involves two main steps: the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, followed by the dehydration of this intermediate to yield the final imine. ejpmr.com This dehydration step is often the rate-determining step of the reaction. ejpmr.com These reactions can sometimes be catalyzed by acids or bases. acta.co.in

Table 2: Synthesis of Schiff Bases from 4-methoxyaniline

Aldehyde/Ketone Product (Schiff Base) Reference
4-methoxybenzaldehyde (E)-4-methoxy-N-(4-methoxybenzylidene)aniline idosr.org
4-chlorobenzaldehyde N-(4-Chlorobenzylidene)-4-methoxyaniline researchgate.net
Pyrrole-2-carbaldehyde Imine derivative with Pyrrole-2-carbaldehyde ejpmr.com

Reactions with Anhydrides (e.g., Maleic and Phthalic Anhydride)

The reaction of this compound with cyclic anhydrides like maleic anhydride and phthalic anhydride is a key route to the synthesis of N-substituted imides and their precursors.

When reacted with maleic anhydride, typically in a solvent like THF at room temperature, 4-methoxyaniline undergoes a nucleophilic substitution reaction where the amino group attacks a carbonyl carbon, leading to the opening of the anhydride ring. study.com This results in the formation of the corresponding maleanilic acid (an N-arylmaleamic acid). niscpr.res.iniosrjournals.org This intermediate can then be cyclized, often by heating with reagents like acetic anhydride and sodium acetate, to form the N-arylmaleimide. iosrjournals.org

Similarly, the reaction with phthalic anhydride produces phthalamic acid derivatives. jetir.org Further cyclization, often through dehydration at higher temperatures or with a catalyst, yields N-substituted phthalimides. jetir.orgnih.gov

Table 3: Reactions of 4-methoxyaniline with Anhydrides

Anhydride Intermediate Product Final Product (after cyclization)
Maleic Anhydride p-Anisoylmaleamic acid N-(4-methoxyphenyl)maleimide

Diazotization Reactions and Mechanistic Considerations

Diazotization is a pivotal reaction for primary aromatic amines like this compound, converting them into versatile diazonium salts. byjus.com The reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5°C). chemicalnote.comslideshare.net

The mechanism commences with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. byjus.com The lone pair of electrons on the nitrogen atom of the amino group of this compound then performs a nucleophilic attack on the nitrosonium ion. chemicalnote.com This is followed by a series of proton transfers and the elimination of a water molecule to yield the stable benzenediazonium (B1195382) chloride. byjus.comchemicalnote.com The presence of the electron-donating methoxy group on the benzene (B151609) ring increases the electron density on the amino group, facilitating the initial nucleophilic attack and making 4-methoxyaniline highly reactive in diazotization reactions. quora.com

Factors Influencing Reaction Readiness and Selectivity

The success and selectivity of the diazotization of this compound are governed by several critical factors. unacademy.comkkwagh.edu.in Maintaining a low temperature, typically between 0°C and 5°C, is crucial because diazonium salts are unstable at higher temperatures and can decompose. slideshare.netunacademy.com The concentration of the acid is also a key parameter; a sufficiently acidic medium is required to generate the necessary nitrous acid and the electrophilic nitrosonium ion. unacademy.comkkwagh.edu.in

The rate of the reaction can also be influenced by the nature of the substituents on the aromatic ring. kkwagh.edu.in For this compound, the methoxy group is an electron-donating group, which enhances the nucleophilicity of the amino group, thereby increasing the readiness of the compound to undergo diazotization compared to unsubstituted aniline. quora.com

FactorOptimal Condition/ConsiderationRationale
Temperature 0–5°CDiazonium salts are unstable and decompose at elevated temperatures. slideshare.netunacademy.com
Acidity (pH) Strongly acidic (e.g., using HCl, H₂SO₄)Necessary for the in situ generation of nitrous acid and the subsequent formation of the nitrosonium ion electrophile. unacademy.comkkwagh.edu.in
Rate of Titration Varies by compound; slower for those with electron-withdrawing groups.The electronic nature of the aromatic amine affects its reactivity toward the nitrosonium ion. kkwagh.edu.in
Substituents Electron-donating groups (like -OCH₃)Increase the nucleophilicity of the amino group, accelerating the reaction. quora.com

Complex Reaction Mechanisms Involving this compound Moieties

Catalytic Reductive Amination Mechanisms (e.g., Palladium-Catalyzed)

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds and are applicable to anilines like this compound. libretexts.orgorganic-chemistry.org This cross-coupling reaction typically involves an aryl halide or triflate and an amine in the presence of a palladium catalyst and a base. organic-chemistry.org

The catalytic cycle for the amination of an aryl halide generally proceeds through the following key steps:

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex, [Pd(Ar)(X)(L)₂]. libretexts.orgacs.org

Amine Coordination & Deprotonation : The amine (in this case, this compound) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amido complex. acs.org

Reductive Elimination : The final step is the reductive elimination of the arylamine product from the palladium amido complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.orguwindsor.ca

Kinetic studies have shown that for some systems, the turnover-limiting step can be the initial oxidative addition or the final reductive elimination. acs.orguwindsor.ca The choice of ligand (e.g., BINAP, DPPF) is critical as it influences the stability of intermediates and the rates of the individual steps in the cycle. uwindsor.ca

Catalytic Cycle StepDescriptionKey Species
Catalyst Activation A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.Pd(OAc)₂, Pd(0)
Oxidative Addition The Pd(0) complex reacts with the aryl halide.Pd(0), Ar-X, Pd(II)-aryl-halide complex
Amine Binding/Deprotonation The amine coordinates to the Pd(II) center and is deprotonated by a base.Pd(II)-aryl-halide complex, Amine, Base, Pd(II)-amido complex
Reductive Elimination The C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.Pd(II)-amido complex, Arylamine product, Pd(0)

Cyclization Reactions and Intramolecular C–N Bond Formation

Aniline derivatives such as this compound are valuable precursors for the synthesis of N-heterocyclic compounds through intramolecular C–N bond formation. mdpi.com These cyclization reactions are a direct way to construct important structural motifs found in pharmaceuticals and natural products. nih.gov

For example, N-(2-alkynyl)anilines can undergo electrophilic cyclization to form substituted quinolines. nih.gov In this type of reaction, an electrophile (like ICl) activates the alkyne triple bond, prompting a nucleophilic attack from the aniline nitrogen. This forms a six-membered ring, and subsequent steps lead to the aromatic quinoline (B57606) product. The position of substituents on the aniline ring, such as the methoxy group in a this compound derivative, can direct the cyclization by influencing the electron density of the aromatic ring. nih.gov

Another pathway involves the transition metal-catalyzed direct amination of a C-H bond. mdpi.com The mechanism often starts with the coordination of the nitrogen atom to the metal center. This is followed by an intramolecular C-H activation step to form a metallacycle. Subsequent reductive elimination forms the C-N bond and closes the ring. mdpi.com

Mechanistic Pathways in Organocatalysis

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, and aniline derivatives can participate in or be products of such transformations. While specific research on this compound in organocatalysis is limited, the reactivity of the aniline moiety is well-established in various mechanistic pathways.

For instance, in reactions catalyzed by N-heterocyclic carbenes (NHCs), an aldehyde can be converted into an acyl anion equivalent (a Breslow intermediate). This intermediate can then react with various electrophiles. If an aniline derivative is involved, it could act as a nucleophile or be part of a substrate that undergoes transformation.

In other organocatalytic reactions, such as those employing chiral Brønsted acids, the aniline nitrogen can be protonated, activating the molecule for subsequent reactions. This activation mode is central to many atroposelective syntheses of axially chiral biaryls. beilstein-journals.org

Rearrangement Reactions (e.g., Bamberger Rearrangement)

The Bamberger rearrangement is the acid-catalyzed conversion of N-phenylhydroxylamines into 4-aminophenols. wikipedia.orghellenicaworld.com While the direct substrate is an N-phenylhydroxylamine, this compound is often synthesized by the reduction of the corresponding nitrobenzene (B124822), making this rearrangement relevant to the chemistry of aniline precursors. hellenicaworld.comscribd.com

The accepted mechanism for the Bamberger rearrangement involves the following steps:

Protonation : The N-phenylhydroxylamine is protonated by a strong acid. While N-protonation is favored, it is unproductive. The key step is the less favored O-protonation of the hydroxyl group. wikipedia.orgthieme.com

Formation of a Nitrenium Ion : The O-protonated intermediate eliminates a molecule of water to form a highly reactive, electron-deficient nitrenium ion. wikipedia.orgthieme.com

Nucleophilic Attack : A nucleophile, typically water from the aqueous acidic solution, attacks the para position of the aromatic ring. wikipedia.orgscribd.com

Rearomatization : The intermediate undergoes deprotonation to restore the aromaticity of the ring, yielding the final 4-aminophenol product. wikipedia.org

Molecular Interactions Affecting Reactivity (e.g., Hydrogen Bonding Networks)

The chemical reactivity of this compound is significantly influenced by its molecular interactions, particularly its capacity to form hydrogen bonds. demokritos.grresearchgate.net The molecule possesses both a hydrogen bond donor (the amino group, -NH2) and a hydrogen bond acceptor (the oxygen atom of the methoxy group, -OCH3), allowing it to participate in a variety of intermolecular and intramolecular hydrogen bonding networks. demokritos.grresearchgate.net

In the solid state and in solution, 4-methoxyaniline can self-associate through hydrogen bonds, forming dimers or larger aggregates. demokritos.grresearchgate.net The amino group of one molecule can act as a hydrogen bond donor to the methoxy oxygen of a neighboring molecule. These interactions can influence the electron density distribution within the molecule, which in turn can affect its reactivity. For instance, hydrogen bonding to the methoxy oxygen could potentially decrease the electron-donating ability of the methoxy group, thereby modulating the reactivity of the aromatic ring.

The nature of the solvent plays a critical role in mediating the hydrogen bonding interactions of 4-methoxyaniline and consequently its reactivity. researchgate.netnih.gov In aprotic, non-polar solvents, intermolecular hydrogen bonding between 4-methoxyaniline molecules is more pronounced. researchgate.net Conversely, in protic or polar solvents, the solvent molecules can compete for hydrogen bonding sites, forming solvent-solute hydrogen bonds. researchgate.netnih.gov For example, in a protic solvent like water or methanol, the solvent can act as both a hydrogen bond donor to the methoxy oxygen and a hydrogen bond acceptor from the amino group.

These solvent-solute interactions can have a profound effect on the reactivity of this compound. For example, hydrogen bonding to the amino group by a protic solvent can increase the partial positive charge on the nitrogen atom, potentially making the amino group less nucleophilic. Conversely, hydrogen bonding to the methoxy oxygen might influence the accessibility of the methyl group for enzymatic attack by cytochrome P450. The specific orientation of solvent molecules around the substrate within the enzyme's active site can also play a role in directing the metabolic outcome.

The study of these hydrogen bonding networks can be approached through various spectroscopic techniques, including Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy. demokritos.grkinampark.com These methods can provide valuable information about the strength and nature of the hydrogen bonds formed in different environments. Theoretical calculations can also be employed to model these interactions and predict their influence on the molecule's electronic structure and reactivity. beilstein-journals.org

Table 2: Potential Hydrogen Bonding Interactions of 4-Methoxyaniline

Interaction TypeDescriptionPotential Effect on Reactivity
Self-Association Hydrogen bonding between two or more 4-methoxyaniline molecules.May alter the electron density of the aromatic ring and functional groups.
Solute-Solvent (Aprotic) Interaction with non-polar solvents.Promotes intermolecular hydrogen bonding between solute molecules.
Solute-Solvent (Protic) Interaction with polar, protic solvents.Solvent competes for hydrogen bonding, potentially altering the nucleophilicity of the amino group and accessibility of the methoxy group.
Intramolecular Hydrogen bonding within a single molecule.Less likely to be significant for 4-methoxyaniline due to the distance between the amino and methoxy groups.

Applications in Advanced Organic Synthesis

Role as a Key Building Block for Complex Molecules

While 4-(2H3)methoxyaniline can be used as a direct precursor in the same way as 4-methoxyaniline, its primary value lies in its ability to elucidate the mechanisms of complex molecule formation. The heavier isotope of hydrogen can influence reaction rates, a phenomenon known as the kinetic isotope effect (KIE), providing evidence for bond-breaking or bond-forming steps involving the methoxy (B1213986) group.

The synthesis of 1,3-oxazepine derivatives often involves the reaction of an aniline (B41778) derivative with a suitable precursor, such as an anhydride (B1165640). uokerbala.edu.iqcasjournal.org In a typical synthesis, a Schiff base is first formed from the aniline and an aldehyde, which then undergoes a cycloaddition reaction.

By using this compound, researchers can investigate whether the methoxy group is involved in any rate-determining steps of the cyclization process. Any significant difference in the reaction rate or yield compared to the reaction with non-deuterated 4-methoxyaniline would suggest the involvement of the methoxy group's C-H bonds in the mechanism. Furthermore, the deuterium (B1214612) label allows for the precise tracking of the methoxy group in the final heterocyclic product using techniques like NMR spectroscopy and mass spectrometry.

Table 1: Mechanistic Investigation of 1,3-Oxazepine Synthesis

ReactantAnhydrideProductMechanistic Insight from Deuterium Labeling
Schiff base from this compoundPhthalic AnhydrideDeuterated 1,3-Oxazepine DerivativeElucidation of methoxy group's role in the cycloaddition mechanism through KIE studies.

Azo compounds and Schiff bases are important classes of organic molecules with diverse applications. uokerbala.edu.iqidosr.orgjocpr.com The synthesis of azo derivatives from this compound would involve a diazotization reaction followed by coupling with a suitable aromatic partner. Schiff bases are typically formed by the condensation of an aniline with an aldehyde or ketone.

The use of this compound in these syntheses is primarily for analytical purposes. In complex reaction mixtures, the unique mass of the deuterated compound allows for its unambiguous identification and quantification using mass spectrometry. This is particularly useful in metabolic studies or when developing new synthetic methodologies where precise tracking of reactants and products is essential.

N-Aryl-1,2,3,4-tetrahydroisoquinolines are a significant class of heterocyclic compounds, often synthesized through multi-step sequences. nih.govorganic-chemistry.org One common approach involves the coupling of an aniline derivative with a suitable isoquinoline (B145761) precursor.

Employing this compound in the synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines can help to unravel the finer details of the coupling reaction mechanism. For instance, in palladium-catalyzed cross-coupling reactions, the presence of the deuterium label can be used to probe for any unforeseen side reactions or rearrangements involving the methoxy group.

Leucine ureido derivatives have emerged as a promising class of compounds with potential therapeutic applications. nih.govnih.gov Their synthesis often involves the reaction of an isocyanate with an amino acid derivative. This compound can be converted into the corresponding isocyanate and then used in the synthesis of these complex molecules.

The primary advantage of using the deuterated analogue in this context is for pharmacokinetic studies. The deuterium label allows for the differentiation of the administered drug from its metabolites in biological samples, which is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This information is vital for the development of new and improved therapeutic agents.

Table 2: Application of this compound in Leucine Ureido Derivative Studies

Application AreaTechniqueInformation Gained
Pharmacokinetic StudiesMass SpectrometryDifferentiation between parent drug and its metabolites.
Mechanistic StudiesKinetic Isotope EffectUnderstanding the role of the methoxy group in the reaction mechanism.

Utilization as a Reagent in Catalytic Systems

Beyond its role as a building block, this compound and its derivatives can be employed to probe the mechanisms of catalytic reactions.

In the field of organocatalysis, understanding the intricate interactions between the catalyst, substrate, and reagents is paramount for the design of more efficient and selective catalysts. While direct use of this compound as a catalyst is not documented, its derivatives could be used as substrates in reactions catalyzed by organocatalysts.

By observing the kinetic isotope effect with the deuterated substrate, researchers can gain insights into the transition state of the catalyzed reaction. This information can then be used to modify the structure of the organocatalyst to better stabilize the transition state, leading to enhanced reactivity and selectivity. For example, if a significant KIE is observed, it indicates that the C-H bonds of the methoxy group are involved in the rate-determining step, and the catalyst could be redesigned to interact more effectively with this part of the substrate.

Facilitation of Asymmetric Transformations

In the realm of asymmetric synthesis, where the selective production of one enantiomer over another is crucial, understanding reaction mechanisms is paramount to designing effective catalysts and reaction conditions. beilstein-journals.org One of the key applications of isotopically labeled compounds like this compound is in the elucidation of these mechanisms through the study of kinetic isotope effects (KIE). nih.govwikipedia.org

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org The difference in mass between hydrogen and deuterium can lead to different vibrational frequencies of the corresponding chemical bonds. princeton.edu Consequently, C-D bonds are generally stronger and have a lower zero-point energy than C-H bonds, which can result in a slower reaction rate if this bond is broken or significantly altered in the rate-determining step of a reaction. nih.govprinceton.edu

While direct experimental studies detailing the use of this compound to facilitate asymmetric transformations are not extensively documented in publicly available literature, its potential utility can be inferred from established principles of KIE. nih.govresearchgate.net For instance, in a metal-catalyzed asymmetric reaction involving the methoxy group of an N-methoxyaniline derivative, replacing the protio-methoxy group with a trideuteriomethoxy group could provide valuable mechanistic insights. rsc.org

Table 1: Potential Kinetic Isotope Effects in Asymmetric Reactions

Reaction TypePotential Role of this compoundExpected Observation (KIE ≠ 1)Mechanistic Insight Gained
C-H activation at the methoxy groupMechanistic probeA change in reaction rate compared to the non-deuterated analogue.Involvement of the C-H bond of the methoxy group in the rate-determining step.
Rearrangement reactionsMechanistic probeAltered reaction rate.Understanding the transition state of the rearrangement.
Ligand-metal interactionsSteric or electronic probeSubtle changes in enantioselectivity or reaction rate.Influence of the deuterated methoxy group on the catalyst-substrate complex.

By comparing the reaction rates and enantiomeric excesses of a reaction using 4-methoxyaniline versus this compound, chemists can determine if the methoxy group is involved in the key stereochemistry-determining step. nih.gov An observed KIE would suggest that the C-H bonds of the methoxy group play a critical role, either through direct bond cleavage or through steric or electronic interactions that influence the transition state geometry. nih.gov This information is invaluable for optimizing catalysts and reaction conditions to achieve higher levels of stereocontrol.

Precursor in Multi-Step Convergent Synthesis

Convergent synthesis is a strategy in organic chemistry that aims to improve the efficiency of multi-step syntheses. Instead of a linear sequence of reactions, a convergent approach involves the independent synthesis of several key intermediates, which are then combined in the final stages to form the target molecule. syrris.jprsc.org This methodology is particularly advantageous for the synthesis of complex molecules, such as natural products and active pharmaceutical ingredients (APIs). researchgate.netrsc.org

This compound can serve as a valuable deuterated building block in such synthetic strategies. researchgate.net The introduction of deuterium at specific sites in a molecule can significantly alter its metabolic profile. nih.gov The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which are often responsible for drug metabolism. nih.gov This "deuterium effect" can lead to a longer drug half-life, reduced formation of toxic metabolites, and an improved pharmacokinetic profile. nih.gov

While specific examples of multi-step convergent syntheses starting from this compound are not widely reported, its non-deuterated counterpart, p-anisidine (B42471), is a common precursor in the synthesis of various pharmaceuticals. wikipedia.orgaskfilo.com Therefore, this compound is a logical choice for the synthesis of deuterated analogues of these drugs. For example, it could be envisioned as a starting material in the synthesis of deuterated versions of certain kinase inhibitors or other bioactive compounds where the methoxy group is a potential site of metabolic oxidation.

Generation of Compound Libraries

Combinatorial chemistry is a powerful technique used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a compound library. chemdiv.com These libraries are then screened for biological activity to identify potential new drug candidates. The diversity of a compound library is a key factor in the success of a screening campaign. chemdiv.comchemdiv.com

Isotopically labeled building blocks, such as this compound, can be used to increase the diversity and utility of compound libraries in several ways. chemrxiv.org Incorporating deuterated building blocks into a library can generate a set of analogues with potentially improved metabolic stability, as discussed in the previous section. This can be particularly useful in the lead optimization phase of drug discovery.

Furthermore, the presence of a deuterium label can be advantageous in the screening process itself. For example, in mass spectrometry-based screening assays, the unique mass of the deuterated compounds can facilitate their identification and quantification within complex mixtures.

Table 2: Advantages of Incorporating this compound into Compound Libraries

FeatureAdvantageApplication in Drug Discovery
Increased MassFacile identification in mass spectrometry.High-throughput screening, metabolic profiling.
Altered Metabolic StabilityPotential for improved pharmacokinetic properties.Lead optimization, development of "deuterated drugs".
Structural DiversityCreation of novel chemical entities.Exploration of new chemical space.

While the generation of hyperdiverse libraries is a primary goal, the strategic inclusion of isotopically labeled compounds can provide valuable information early in the discovery process, potentially reducing the time and cost associated with bringing a new drug to market. chemrxiv.org

Contributions to Materials Science (e.g., Chromophoric and Optical Properties)

Aniline and its derivatives are important precursors in the synthesis of a wide range of organic materials, including dyes, polymers, and nonlinear optical (NLO) materials. mdpi.com The electronic properties of the aniline ring can be tuned by the introduction of various substituents, leading to materials with specific chromophoric and optical properties. mdpi.com

The incorporation of this compound into such materials offers a subtle yet potentially significant means of modulating their properties. While the electronic effects of deuterium are generally considered to be small, they can influence the vibrational modes of the molecule, which in turn can affect its interaction with light. researchgate.net

For example, in the context of chromophoric materials such as azo dyes, the replacement of hydrogen with deuterium in the methoxy group could lead to slight shifts in the absorption and emission spectra (solvatochromism). researchgate.net These shifts, though small, could be significant in applications requiring precise color tuning.

More pronounced effects might be observed in the field of nonlinear optics. NLO materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly dependent on the molecular structure and electronic properties of the material. samaterials.comdntb.gov.ua Theoretical studies have suggested that isotopic substitution can influence the hyperpolarizability of organic molecules, a key parameter that determines their NLO activity. nih.gov The synthesis of NLO materials from this compound could therefore lead to materials with tailored NLO properties, potentially enhancing their performance in applications such as optical switching and frequency conversion. mdpi.comresearchgate.net

While extensive experimental data on materials derived specifically from this compound is not yet available, the foundational principles of materials science suggest that isotopic labeling is a promising avenue for the fine-tuning of optical and electronic properties. mdpi.comresearchgate.net

Isotopic Labeling and Mechanistic Elucidation Studies

Strategic Design of Deuterium (B1214612) Substitution for Mechanistic Probing

The strategic placement of deuterium atoms on the methoxy (B1213986) group of 4-methoxyaniline is a deliberate design choice aimed at investigating reactions where the C-H bonds of this group are broken. The primary chemical reaction of interest for this type of labeling is O-demethylation, a common metabolic pathway for aromatic ethers. nih.gov In this reaction, one of the C-H bonds in the methyl group is cleaved.

This approach is particularly valuable in studying the mechanisms of enzymes, such as cytochrome P450 monooxygenases, which are known to catalyze the O-demethylation of a wide variety of xenobiotics. nih.gov

Investigation of Isotope Effects in Reaction Pathways

The measurement of kinetic isotope effects (KIEs) using 4-(2H3)methoxyaniline provides detailed information about the transition state of the reaction. The magnitude of the KIE can help distinguish between different proposed mechanisms.

While intermolecular KIEs compare the rates of two separate reactions (one with the deuterated substrate and one with the non-deuterated substrate), intramolecular KIEs can be measured if there is a choice between reacting at a deuterated and a non-deuterated site within the same molecule. In the case of this compound, where all three hydrogens on the methyl group are replaced with deuterium, intramolecular effects are not typically studied. However, if a partially deuterated substrate, such as 4-(2H1)methoxyaniline or 4-(2H2)methoxyaniline, were used, an intramolecular KIE could be observed. This would provide insight into the selectivity of the bond-breaking step.

The degree to which the deuterium label is retained or lost in the product can also elucidate the reaction mechanism. In a typical cytochrome P450-mediated O-demethylation, the reaction is believed to proceed via a hydrogen atom abstraction to form a radical intermediate, followed by hydroxyl radical rebound to form a hemiacetal, which then decomposes to formaldehyde (B43269) and the corresponding phenol (B47542) (4-aminophenol).

If the initial C-D bond cleavage is irreversible and rate-determining, a significant primary KIE would be observed. The formaldehyde produced would be deuterated (D₂C=O). The observation of a KIE indicates that the C-H/C-D bond cleavage is part of the rate-limiting step. The magnitude of the KIE provides further clues. A large KIE (typically kH/kD of 2-10 for C-H bond cleavage) suggests that the C-H bond is significantly broken in the transition state.

The magnitude of the primary KIE is highly sensitive to the geometry of the transition state. A linear transition state, where the abstracted hydrogen is symmetrically located between the carbon and the abstracting species (e.g., an oxygen atom of a P450 enzyme), is expected to exhibit a maximal KIE. Conversely, a non-linear or asymmetric transition state, where the hydrogen is closer to either the carbon or the abstracting atom, will result in a smaller KIE.

Therefore, by measuring the KIE for a reaction involving this compound, researchers can make inferences about the structure of the transition state. For enzymatic reactions, this can provide a picture of how the substrate is oriented within the active site of the enzyme during the catalytic event.

Table 1: Illustrative Kinetic Isotope Effects (KIE) and Mechanistic Interpretations for O-Demethylation
Observed KIE (kH/kD)Plausible InterpretationImplication for Transition State
~1C-H bond cleavage is not the rate-determining step.The transition state for the rate-determining step does not involve significant C-H bond breaking.
2-5C-H bond cleavage is partially rate-determining.Asymmetric transition state where the H-atom is not centrally located between the donor and acceptor atoms.
>7C-H bond cleavage is the primary rate-determining step.Symmetric and linear transition state, suggesting significant C-H bond breaking.

Application of this compound as a Labeled Tracer

Beyond its use in kinetic studies, this compound is an effective tracer for metabolic and environmental fate studies. The deuterium atoms act as a "heavy" label that can be easily detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

When this compound is introduced into a biological system, such as in vitro liver microsomes or in vivo animal models, its metabolic fate can be tracked. The primary expected biotransformation pathway for 4-methoxyaniline is O-demethylation to 4-aminophenol (B1666318). nih.gov

By using the deuterated compound, researchers can unequivocally identify the products originating from the parent compound. For instance, upon O-demethylation, the methoxy group is converted to formaldehyde. If this compound is the substrate, the resulting formaldehyde will be deuterated ([2H2]formaldehyde). The phenolic product, 4-aminophenol, will have a molecular weight identical to the unlabeled version, but the detection of deuterated formaldehyde confirms the O-demethylation pathway.

This tracing ability is crucial for distinguishing between different potential metabolic pathways. For example, aniline (B41778) derivatives can also undergo N-acetylation, N-hydroxylation, or ring hydroxylation. researchgate.netresearchgate.net By analyzing the mass spectra of metabolites, the presence of the deuterium label in specific fragments can help to piece together the complete metabolic map of the compound. This is a fundamental technique in drug metabolism studies to identify and quantify all metabolic products. nih.gov

Identification of Downstream Metabolites

The primary application of this compound in metabolic studies is the identification of its downstream metabolites. When this deuterated compound is introduced into a biological system, such as in vitro cell cultures or in vivo animal models, it undergoes the same enzymatic transformations as the unlabeled 4-methoxyaniline. Analytical techniques, particularly mass spectrometry, can then be employed to specifically detect the metabolites that retain the deuterium-labeled methoxy group.

The metabolic pathways of the non-labeled analogue, p-anisidine (B42471) (4-methoxyaniline), are known to involve oxidative processes. For instance, studies on the peroxidative metabolism of p-anisidine have shown the formation of various reactive intermediates and subsequent products. Key metabolic transformations include oxidation to a diimine metabolite, which can then hydrolyze to a quinone imine. Additionally, dimeric metabolites with azo bonds and polymeric products have been observed.

By using this compound, researchers can unequivocally identify which of the detected compounds in a complex biological matrix are direct metabolites. Each metabolite that retains the trideuteriomethoxy group will exhibit a mass that is three daltons (Da) higher than its corresponding unlabeled version. This mass shift serves as a unique signature to confirm the metabolic lineage. For example, if hydroxylation of the aromatic ring occurs, the resulting hydroxylated metabolite would still carry the -OCD3 group, making it easily identifiable.

Table 1: Potential Downstream Metabolites of this compound and their Expected Mass Shifts

Putative Metabolite of 4-methoxyanilineMetabolic ReactionCorresponding Deuterated MetaboliteExpected Mass Shift (Da)
4-Amino-3-hydroxyphenolO-demethylation and Hydroxylation4-Amino-3-hydroxyphenol-3 (Loss of label)
N-(4-methoxyphenyl)acetamideN-acetylationN-(4-(2H3)methoxyphenyl)acetamide+3
2-Hydroxy-4-methoxyanilineRing Hydroxylation2-Hydroxy-4-(2H3)methoxyaniline+3
4-MethoxyphenylhydroxylamineN-hydroxylation4-(2H3)methoxyphenylhydroxylamine+3
Glucuronide conjugate of 4-methoxyanilineGlucuronidationGlucuronide conjugate of this compound+3
Sulfate conjugate of 4-methoxyanilineSulfationSulfate conjugate of this compound+3

Differentiation of Chemical Pathways in Complex Systems

In complex biological systems, a single compound can be metabolized through multiple competing chemical pathways. Differentiating these pathways and understanding the flux through each is a significant challenge in pharmacology and toxicology. The use of isotopically labeled compounds like this compound provides a robust method to dissect these complex metabolic networks.

For example, the metabolism of aromatic amines can proceed through ring oxidation (hydroxylation) or N-oxidation, leading to different downstream consequences. By administering this compound and analyzing the resulting metabolites, it is possible to quantify the relative contributions of these pathways. The distinct isotopic signature allows for the precise measurement of the products from each branch of the metabolic route. This approach is particularly valuable when trying to understand how factors such as disease state, co-administration of other drugs, or genetic polymorphisms in metabolic enzymes influence the preferential metabolic pathway.

Utilization in Stable Isotope-Assisted Metabolomics

Stable isotope-assisted metabolomics is a powerful approach that leverages the use of isotopically labeled compounds to enhance the detection and identification of metabolites in complex biological samples. This compound is an ideal tracer for such studies focused on the biotransformation of aromatic amines.

Untargeted Detection and Identification of Labeled Analogs

In an untargeted metabolomics workflow, all detectable metabolites in a sample are analyzed without a preconceived bias. When this compound is used as a tracer in these experiments, specialized data analysis algorithms can be employed to search for pairs of signals that are separated by a specific mass difference corresponding to the isotopic label. In this case, the algorithm would search for pairs of peaks with a mass-to-charge (m/z) difference of 3.0188 Da (the mass difference between -OCD3 and -OCH3).

This "paired peak" detection strategy significantly enhances the confidence in identifying metabolites derived from the administered compound. It helps to distinguish true metabolites from background noise and endogenous compounds that are not related to the metabolism of 4-methoxyaniline. This untargeted approach can lead to the discovery of novel or unexpected metabolites that might be missed in a targeted analysis.

Integration with High-Resolution Mass Spectrometry (HRMS) for Isotope Pattern Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the analysis of isotopically labeled compounds. When this compound and its metabolites are analyzed by HRMS, the precise mass difference between the labeled and unlabeled isotopic clusters can be used to confirm the elemental composition of the metabolites.

The characteristic isotopic pattern of a molecule containing deuterium is distinct. The presence of three deuterium atoms in this compound and its metabolites creates a unique isotopic cluster that can be readily identified by HRMS. The mass spectrum will show a characteristic distribution of isotopologues, and the software can be used to filter the data for these specific patterns. This allows for the selective detection of all compounds that have incorporated the deuterium label, thereby providing a comprehensive profile of the metabolic fate of this compound.

Specific Labeling for Spectroscopic Techniques (e.g., Protein NMR Spectroscopy Precursors)

While direct use of this compound as a precursor for protein NMR spectroscopy is not a standard application, the principle of using deuterated small molecules for specific labeling is well-established in the field. In protein NMR, deuteration is a common strategy to simplify complex spectra and to study the structure and dynamics of large proteins.

Typically, deuterated amino acids or metabolic precursors are used to introduce deuterium at specific sites within a protein. This reduces the number of proton signals and sharpens the remaining ones, which is particularly advantageous for studying large biomolecules. Although this compound itself is not a direct precursor for amino acid biosynthesis, its deuterated methoxy group could potentially be utilized in specialized synthetic schemes to generate labeled precursors for NMR studies, should a specific research question require the introduction of a deuterated methyl group in a particular molecular context.

Spectroscopic and Computational Investigations of 4 2h3 Methoxyaniline

Advanced Spectroscopic Characterization Techniques

The structural confirmation and purity assessment of 4-(2H3)methoxyaniline rely on a suite of advanced spectroscopic techniques. These methods probe the molecular structure at the atomic level, and the substitution of three hydrogen atoms with deuterium (B1214612) in the methoxy (B1213986) group gives rise to distinct and predictable spectral signatures.

Fourier Transform Infrared (FT-IR) Spectroscopy

For this compound, the most significant alteration in the FT-IR spectrum compared to 4-methoxyaniline is expected in the C-H stretching region. The substitution of hydrogen with deuterium (-OCH3 to -OCD3) results in a bond that is stronger and has a higher reduced mass. This leads to a shift of the stretching vibration to a lower frequency (wavenumber). While the C-H stretching vibrations of a methyl group typically appear in the 2850–3000 cm⁻¹ range, the C-D stretching vibrations are expected to appear at a significantly lower wavenumber, approximately in the 2100–2250 cm⁻¹ region. Other vibrations associated with the benzene (B151609) ring and the amine group would be largely unperturbed.

Table 1: Representative FT-IR Data for 4-Methoxyaniline and Expected Shifts for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) for 4-Methoxyaniline Expected Wavenumber (cm⁻¹) for this compound
N-H Stretch (Amine) 3300-3500 ~3300-3500
Aromatic C-H Stretch 3000-3100 ~3000-3100
Aliphatic C-H Stretch (-OCH₃) 2850-3000 Absent
Aliphatic C-D Stretch (-OCD₃) Not Applicable ~2100-2250 (Predicted)
C=C Aromatic Ring Stretch 1500-1600 ~1500-1600
C-O Stretch 1200-1300 ~1200-1300

Note: Data for 4-methoxyaniline is based on typical values from spectral databases. Specific data for this compound is predicted based on isotopic effects.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary vibrational technique to FT-IR. It relies on the inelastic scattering of monochromatic laser light. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly useful for analyzing symmetric, non-polar bonds.

A specific FT-Raman spectrum for this compound is not widely published. However, like in FT-IR, the most notable feature would be the shift of the methoxy group's symmetric and asymmetric stretching vibrations to lower frequencies due to the deuterium substitution. The vibrations of the aromatic ring, which often produce strong Raman signals, would be expected to show minimal changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

In the case of this compound, NMR is essential for confirming the precise location of the isotopic label.

¹H NMR: In the ¹H NMR spectrum of 4-methoxyaniline, the three protons of the methoxy group give rise to a distinct singlet peak, typically around 3.7-3.8 ppm. For this compound, this prominent signal would be absent. Deuterium is NMR-active but resonates at a very different frequency and is typically not observed in a standard proton NMR experiment. This absence is a definitive confirmation of the deuteration of the methoxy group. The signals for the aromatic protons (typically appearing as two doublets) and the amine (NH₂) protons would remain.

¹³C NMR: In the ¹³C NMR spectrum, the carbon atom of the deuterated methoxy group (-OCD₃) would exhibit two key differences compared to a standard methoxy group. First, it will be coupled to the three deuterium nuclei, causing its signal to appear as a multiplet (specifically, a triplet of triplets, often simplified to a septet or appearing as a broadened multiplet). Second, there is often a slight isotopic shift in its resonance compared to the non-deuterated analogue.

Table 2: Representative NMR Data for 4-Methoxyaniline and Expected Differences for this compound

Nucleus 4-Methoxyaniline Chemical Shift (δ, ppm) This compound Expected Observation
¹H NMR
-NH₂ Variable (e.g., ~3.6) Unchanged
Aromatic -CH ~6.6-6.8 (4H, m) Unchanged
-OCH₃ ~3.7-3.8 (3H, s) Signal absent
¹³C NMR
-C -NH₂ ~140 Minor or no shift
-C -O- ~153 Minor or no shift
Aromatic -C H ~115-117 Minor or no shift
-OC H₃ ~55-56 Similar chemical shift, signal appears as a multiplet due to C-D coupling

Note: Chemical shifts are approximate and can vary with solvent. The table illustrates the expected key differences due to isotopic labeling.

Application in Kinetic Studies and Mechanistic Monitoring

While specific studies detailing the use of this compound in kinetic monitoring were not found in the searched literature, compounds labeled with stable isotopes are fundamental tools for this purpose. They are frequently used to determine the kinetic isotope effect (KIE), where a reaction rate is observed to change upon substitution with a heavier isotope.

If a reaction mechanism involves the breaking of a C-H bond on the methoxy group in the rate-determining step, the corresponding reaction with this compound would proceed at a slower rate due to the greater strength of the C-D bond. Monitoring the reaction in real-time using NMR would allow for the precise measurement of the consumption rates of both the deuterated and non-deuterated reactants, thereby quantifying the KIE and providing strong evidence for the proposed mechanism.

Elucidation of Molecular Structure

As outlined in section 6.1.3, NMR spectroscopy is the definitive method for confirming the molecular structure of this compound. The combination of ¹H and ¹³C NMR provides unambiguous proof of the isotopic label's location. The disappearance of the sharp methoxy singlet in the ¹H spectrum, coupled with the appearance of a multiplet for the methoxy carbon in the ¹³C spectrum, confirms that the deuteration occurred specifically at the intended site and was successful.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, mass spectrometry provides the most direct confirmation of the successful incorporation of the three deuterium atoms. The molecular weight of the deuterated compound is three mass units higher than that of its non-deuterated counterpart. The molecular ion peak (M⁺) in the mass spectrum will reflect this difference precisely.

Table 3: Comparison of Molecular Weights

Compound Chemical Formula Average Molecular Weight ( g/mol )
4-Methoxyaniline C₇H₉NO 123.15

The fragmentation pattern may also show characteristic differences. For instance, fragments involving the loss of the methoxy group would differ by three mass units (e.g., loss of ·CD₃ vs. ·CH₃).

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique used to study the electronic transitions within a molecule. For aromatic compounds like 4-methoxyaniline, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy anti-bonding orbitals (π* orbitals).

Studies on 4-methoxyaniline (4MAL) have determined its optical properties. The UV cut-off wavelength for 4MAL is reported to be at 340 nm. The spectrum shows an absence of significant absorption in the visible region, specifically from 340 nm to 800 nm, indicating that the compound is transparent in this range. Data reported in the Hazardous Substances Data Bank indicate absorption maxima at 235 nm and 300 nm when measured in methanol (B129727). nih.gov These absorptions are characteristic of the phenyl and substituted amine chromophores within the molecule.

ParameterValueSolvent
Absorption Maximum (λmax 1)235 nmMethanol
Absorption Maximum (λmax 2)300 nmMethanol
UV Cut-off Wavelength340 nmNot Specified

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. pageplace.denih.gov The diamagnetic this compound molecule, in its ground state, does not have unpaired electrons and is therefore EPR-silent.

However, EPR spectroscopy can be a powerful tool to study the radical cation of 4-methoxyaniline, which can be generated through chemical or electrochemical oxidation. cardiff.ac.uk In such a state, the unpaired electron's interaction with the magnetic nuclei (like ¹⁴N and ¹H) would produce a characteristic hyperfine splitting pattern in the EPR spectrum. This pattern can provide detailed information about the electronic structure and the distribution of the unpaired electron's spin density across the molecule. cardiff.ac.uk While the principles are well-established, specific EPR studies on the radical cation of this compound were not found in the surveyed literature.

Cryo-Electrospray Ionization Mass Spectrometry (Cryo-ESIMS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of intact molecular ions from solution into the gas phase for mass analysis. unh.edu A specialized variant of this method, Cryogenic or "cold-spray" ESI, operates at reduced temperatures. nih.gov This modification is particularly useful for preserving labile molecules and non-covalent complexes during the ionization process. nih.gov

Cryo-ESIMS could be applied to the study of this compound to analyze reaction intermediates or weakly bound complexes involving the molecule. By rapidly cooling the ESI droplets, the thermal energy is minimized, which can prevent the dissociation of fragile species and provide a "snapshot" of the species present in solution. nih.gov This would be highly valuable for mechanistic studies of reactions involving this compound, allowing for the detection and characterization of transient intermediates that are not observable with standard ESI-MS. nih.gov

Solid Reflectance Spectroscopy

Solid Reflectance Spectroscopy, often referred to as diffuse reflectance spectroscopy, is a technique used to obtain UV-Vis absorption information from solid, powdered, or opaque samples. mdpi.comshimadzu.com Instead of measuring transmitted light, this method measures the light that is diffusely reflected from the sample surface. youtube.com The resulting spectrum is typically plotted as percent reflectance versus wavelength or can be converted into an absorbance-like spectrum using the Kubelka-Munk function.

This technique is ideal for analyzing this compound in its solid crystalline state, avoiding the need for dissolution in a solvent. The solid-state electronic spectrum can provide insights into the electronic transitions of the molecule within its crystal lattice, which may be influenced by intermolecular interactions like hydrogen bonding and crystal packing effects. This offers a complementary perspective to the solution-phase UV-Vis absorption data. mdpi.com

X-ray Diffraction for Crystal Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure for the parent 4-methoxyaniline was not found in the search results, a detailed structural analysis has been performed on a closely related derivative, 4-Methoxy-N-(4-nitrobenzyl)aniline. nih.gov

Crystallographic Data for 4-Methoxy-N-(4-nitrobenzyl)aniline nih.gov
ParameterValue
Chemical FormulaC₁₄H₁₄N₂O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.4993 (3)
b (Å)17.1516 (7)
c (Å)10.0048 (5)
β (°)96.861 (4)
Volume (ų)1277.65 (10)
Z4

Thermal Analysis (TGA, DrTGA, DTA)

Thermal analysis techniques are used to measure changes in the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) measures changes in mass, while Differential Thermal Analysis (DTA) detects temperature differences between a sample and a reference, revealing thermal events like melting and decomposition. mdpi.comlibretexts.org

A thermal analysis of 4-methoxyaniline (4MAL) has been conducted. The DTA curve showed a sharp endothermic peak corresponding to the melting point of the compound at 61°C. The TGA curve indicated that the material is thermally stable up to 100°C, after which it begins to decompose. A significant weight loss of 90% is observed by the time the temperature reaches 175°C. The first derivative of the TGA curve (DrTGA) would show the temperature at which the rate of mass loss is at its maximum. This thermal stability profile is important for determining the temperature range in which the material can be used for applications.

Thermal Properties of 4-Methoxyaniline
Thermal EventTechniqueTemperature (°C)Observation
MeltingDTA61Sharp endothermic peak
Onset of DecompositionTGA100Start of mass loss
Major DecompositionTGA100 - 17590% mass loss

Theoretical and Computational Chemistry Studies

Computational chemistry provides powerful tools for investigating the molecular properties and reactivity of compounds like this compound at an atomic level. nih.gov Methods such as Density Functional Theory (DFT) are commonly employed to calculate molecular geometries, vibrational frequencies, and electronic properties. tandfonline.comacs.org

For example, computational studies on 4-methyl aniline (B41778), a close structural analog, have been used to investigate its atmospheric reaction mechanisms with hydroxyl radicals. mdpi.com These studies utilize methods like M06-2X and CCSD(T) to map the potential energy surface of the reaction, identify transition states, and calculate reaction rate coefficients using transition state theory. mdpi.com

For derivatives of 4-methoxyaniline, DFT calculations (e.g., at the B3LYP/6-311G(d) level) have been used to optimize molecular geometry and calculate vibrational frequencies, which aids in the interpretation of experimental FT-IR and Raman spectra. tandfonline.com Furthermore, analyses such as Natural Bond Orbital (NBO), Atoms in Molecule (AIM), and Hirshfeld surface analysis can be applied to evaluate the strength of intermolecular and intramolecular hydrogen bonds and other non-covalent interactions that influence molecular stability and crystal packing. tandfonline.com The analysis of Frontier Molecular Orbitals (HOMO and LUMO) helps in understanding charge transfer within the molecule and predicting its chemical reactivity. tandfonline.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for predicting the electronic structure and properties of molecules with high accuracy. ias.ac.in By approximating the complex many-electron wavefunction with the spatially dependent electron density, DFT calculations can elucidate various molecular attributes, from equilibrium geometry to chemical reactivity descriptors. tandfonline.com For 4-methoxyaniline, DFT methods, particularly using the B3LYP functional, have been employed to provide a comprehensive understanding of its molecular framework and electronic behavior.

Geometry Optimization and Structural Prediction

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Theoretical calculations using DFT with the B3LYP functional and a 6-311++G(d,p) basis set are used to predict the structural parameters of the molecule in its ground state. nih.gov This process minimizes the total energy of the molecule to find its equilibrium structure. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

For 4-methoxyaniline, the geometry is characterized by the planar benzene ring connected to an amino group (-NH₂) and a methoxy group (-OCH₃). The calculations confirm that the key structural parameters, such as the C-N, C-O, and aromatic C-C bond lengths, are in good agreement with experimental data obtained from X-ray diffraction, with minor deviations attributable to the fact that calculations are performed on a single molecule in the gas phase, whereas experimental data often comes from the solid state where intermolecular forces are present. nih.govresearchgate.net

Table 1: Selected Optimized Geometrical Parameters for 4-Methoxyaniline Calculated at the DFT B3LYP level.

Calculation of Electronic Properties

DFT calculations provide reliable predictions of these properties. For 4-methoxyaniline, the presence of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, which have different electronegativities compared to the carbon and hydrogen atoms of the benzene ring, results in a significant molecular dipole moment. imist.ma These calculations are essential for predicting the behavior of the molecule in various solvents and its potential for nonlinear optical (NLO) applications. ias.ac.in

Table 2: Calculated Electronic Properties of 4-Methoxyaniline

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Charge Transfer)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic transitions. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, acting as an electron acceptor, is prone to nucleophilic attack. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the kinetic stability and chemical reactivity of a molecule. ias.ac.in A small energy gap suggests that the molecule is more reactive and can be easily polarized, implying a potential for significant intramolecular charge transfer (ICT) upon electronic excitation. tandfonline.com In 4-methoxyaniline, both the amino and methoxy groups are electron-donating, which raises the energy of the HOMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity. nsf.gov The HOMO is typically localized over the aniline ring and the nitrogen and oxygen atoms, while the LUMO is distributed over the aromatic ring's anti-bonding π* orbitals. This spatial distribution facilitates charge transfer from the substituent groups to the ring upon excitation.

Table 3: Frontier Molecular Orbital Energies and Energy Gap of 4-Methoxyaniline Calculated at the DFT/B3LYP level.

Molecular Electrostatic Potential (MESP) Analysis for Reactive Regions

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution around a molecule and is an effective tool for predicting its reactive sites. repositorioinstitucional.mx The MESP map is plotted on the electron density surface, with different colors indicating varying electrostatic potential values.

Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net For 4-methoxyaniline, the MESP analysis reveals that the most negative potential is concentrated around the electronegative oxygen and nitrogen atoms due to their lone pairs of electrons. researchgate.net The aromatic ring also displays a region of negative potential above and below the plane due to its π-electron system. The hydrogen atoms of the amino group and the methyl group exhibit positive electrostatic potential, making them potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic delocalization within a molecule. ijnc.ir It transforms the calculated wave function into a localized Lewis-like structure, describing electron density in terms of atomic lone pairs and two-center bonds. A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. stackexchange.com

This analysis reveals hyperconjugative interactions, which are stabilizing delocalizations of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. researchgate.net In 4-methoxyaniline, significant interactions involve the delocalization of the lone pair electrons from the nitrogen (n_N) and oxygen (n_O) atoms into the anti-bonding π* orbitals of the benzene ring (π* C-C). These n → π* interactions are responsible for the resonance stabilization of the molecule and are indicative of the electron-donating nature of the amino and methoxy groups.

Table 4: Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for 4-Methoxyaniline

Assessment of Chemical Potential and Electrophilicity Index

Chemical Potential (μ): Represents the escaping tendency of an electron from a system. It is approximated as μ ≈ (E_HOMO + E_LUMO) / 2. ias.ac.in

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." ias.ac.in

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. arxiv.org

For 4-methoxyaniline, the relatively small HOMO-LUMO gap results in a lower hardness value, indicating it is a "soft" molecule with higher reactivity. nsf.gov The calculated descriptors provide a quantitative basis for understanding its chemical behavior in reactions. nih.gov

Table 5: Global Reactivity Descriptors for 4-Methoxyaniline All values are in electron volts (eV).

Visualization of Reactive Sites using ALIE and Fukui Functions

Computational chemistry provides powerful tools for predicting the reactivity of molecules. Among these are the Average Local Ionization Energy (ALIE) and Fukui functions, which help in visualizing and quantifying the most probable sites for electrophilic and nucleophilic attack.

Average Local Ionization Energy (ALIE) is a conceptual tool used to describe the energy required to remove an electron from a specific point in the space around a molecule. Regions with low ALIE values indicate areas where electrons are less tightly bound and are thus more susceptible to attack by electrophiles. For 4-methoxyaniline, the nitrogen atom of the amino group and the aromatic ring itself, enriched by the electron-donating effects of both the amino and methoxy groups, are expected to have the lowest ALIE values, marking them as primary sites for electrophilic interaction. The ionization potential for p-anisidine (B42471) has been reported as 7.44 eV. echemi.comnih.gov

Fukui functions (ƒ(r)) are derived from density functional theory (DFT) and are used to describe the change in electron density at a given point when an electron is added to or removed from the molecule. researchgate.net This allows for the identification of specific atomic sites prone to different types of chemical attack. researchgate.net

ƒ+ (r) : Indicates the propensity of a site to accept an electron (nucleophilic attack).

ƒ- (r) : Indicates the propensity of a site to donate an electron (electrophilic attack).

ƒ0 (r) : Represents the tendency for radical attack.

For 4-methoxyaniline, Fukui function analysis predicts that the nitrogen atom and the ortho positions (C2 and C6) on the benzene ring are the most susceptible to electrophilic attack due to the strong electron-donating nature of the amino (-NH2) and methoxy (-OCH3) groups. Conversely, nucleophilic attack is less favorable but would be directed toward different regions of the molecule. researchgate.net The molecular electrostatic potential (MEP) map further corroborates these findings, visualizing electron-rich (negative potential, typically red or yellow) and electron-poor (positive potential, typically blue) regions. In 4-methoxyaniline, the area around the amino group is the most electron-rich, making it the primary target for electrophiles.

DescriptorPredicted Reactive Site(s)Type of Attack
ALIE (Low Value) Aromatic ring, Nitrogen atomElectrophilic
Fukui Function (ƒ-) Nitrogen atom, Ortho-carbonsElectrophilic
Fukui Function (ƒ+) Less defined, distributedNucleophilic
MEP (Negative Potential) Region around the amino groupElectrophilic

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of a molecule, including its conformational changes, stability, and interactions with its environment (e.g., a solvent or a biological receptor). mdpi.com

For this compound, an MD simulation would typically involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. mdpi.comarxiv.org The simulation generates a trajectory that reveals how the molecule behaves over a specific period, from picoseconds to microseconds. mdpi.com

Key insights from MD simulations would include:

Solvent Interactions : Analyzing the formation and dynamics of hydrogen bonds between the amino group of this compound and surrounding water molecules.

Complex Stability : When docked into a biological target, MD simulations can evaluate the stability of the ligand-protein complex, calculating metrics like the root-mean-square deviation (RMSD) to see how much the ligand's position changes over time. mdpi.com A stable complex will show minimal deviation.

While specific MD studies on this compound are not prominent, the methodology is standard for evaluating the stability of small molecules in various environments. mdpi.comarxiv.org Such simulations are crucial for validating docking poses and understanding the dynamic nature of molecular interactions.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as 4-methoxyaniline, binds to a macromolecular target, typically a protein or nucleic acid. nih.gov These studies are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Molecular docking simulations place the ligand into the binding site of a target protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, often reported as a binding energy (in kcal/mol). A lower binding energy generally indicates a more favorable and stable interaction.

Studies on compounds containing the 4-methoxyaniline scaffold have shown their potential to bind to various biological targets. For instance, derivatives have been docked against receptors like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov In one study, a 4-anilinoquinazoline (B1210976) derivative demonstrated binding energies of -6.39 kcal/mol with EGFR and -8.24 kcal/mol with VEGFR-2, indicating strong potential for interaction. Another study on methoxy N-phenylpyrazoline derivatives reported a binding energy of -8.4 kcal/mol with the EGFR receptor for a promising compound. nih.gov

These results suggest that the 4-methoxyaniline moiety can fit into hydrophobic pockets of enzyme active sites, while the amino group can act as a crucial hydrogen bond donor or acceptor.

Beyond predicting binding affinity, docking studies reveal the specific molecular interactions that stabilize the ligand-receptor complex. These interactions are critical for a molecule's biological activity. Common interactions include:

Hydrogen Bonds : The amino group (-NH2) of 4-methoxyaniline is a potent hydrogen bond donor, while the oxygen of the methoxy group (-OCH3) can act as a hydrogen bond acceptor. These interactions with amino acid residues like glutamine, asparagine, or serine in a protein's active site are often key to high-affinity binding.

Hydrophobic Interactions : The benzene ring of 4-methoxyaniline can form hydrophobic and van der Waals interactions with nonpolar amino acid residues such as leucine, valine, and phenylalanine.

Pi-Pi Stacking : The aromatic ring can engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

For example, in docking studies of tyrosinase inhibitors, derivatives of 4-methoxyaniline showed important stabilizing interactions with residues like Asn260, His85, and Met280 within the enzyme's active site. mdpi.com

Structure-Activity-Property Relationship (SAR/SPR) Studies based on Computational Models

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to understand how the chemical structure of a compound influences its biological activity and physicochemical properties. nih.gov Computational models are frequently used to build predictive SAR models, often through a process known as Quantitative Structure-Activity Relationship (QSAR).

In a typical computational SAR study involving 4-methoxyaniline analogues, a series of derivatives would be designed by modifying the parent structure. For example, different substituents could be placed on the aromatic ring. mdpi.com Computational methods would then be used to calculate various molecular descriptors for each analogue, such as:

Electronic properties : Dipole moment, partial charges.

Steric properties : Molecular volume, surface area.

Hydrophobic properties : LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

These descriptors are then correlated with experimentally determined biological activity (e.g., IC50 values) using statistical methods to create a QSAR model. semanticscholar.org Such models can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. For example, studies on antiplasmodial 4-aminoquinolines have shown that changing the substituent at the 7-position (analogous to modifying the 4-methoxyaniline ring) significantly impacts activity against Plasmodium falciparum. nih.gov

Analysis of Substituent Effects on Reactivity and Properties

The reactivity and properties of 4-methoxyaniline are largely dictated by the electronic effects of its two substituents on the benzene ring: the amino group (-NH2) and the methoxy group (-OCH3). researchgate.netrsc.org

Both -NH2 and -OCH3 are strong electron-donating groups (EDGs) through resonance (+R effect), although they are weakly electron-withdrawing through induction (-I effect). The resonance effect dominates, leading to a significant increase in electron density on the aromatic ring, particularly at the ortho and para positions relative to each substituent.

Effect on Reactivity : The high electron density makes the aromatic ring highly activated towards electrophilic aromatic substitution. The directing effect of the substituents means that incoming electrophiles will preferentially add to the positions ortho to the powerful amino group.

Effect on Basicity : The amino group's lone pair of electrons is delocalized into the benzene ring due to resonance. This delocalization is enhanced by the methoxy group, which also donates electron density to the ring. While this makes the ring more reactive, it slightly reduces the availability of the lone pair on the nitrogen to accept a proton, making 4-methoxyaniline a weaker base compared to aliphatic amines but stronger than aniline derivatives with electron-withdrawing groups.

Effect on Properties : The presence of both an electron-donating methoxy group and an amino group influences properties like redox potential and the ability to form charge-transfer complexes. In a study on substituted phenols, the electron-donating 4-methoxyphenol (B1676288) showed the highest activation energy for an oxidative coupling reaction, demonstrating how such groups modulate reactivity. researchgate.net

Computational studies allow for the precise quantification of these effects by calculating parameters like partial atomic charges, orbital energies (HOMO/LUMO), and electrostatic potential surfaces. nih.gov These calculations confirm that electron-donating groups increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to oxidation and reaction with electrophiles.

Substituent GroupElectronic EffectImpact on RingConsequence
-NH2 (Amino) Strong Electron-Donating (+R > -I)Increases electron densityActivates ring for electrophilic substitution
-OCH3 (Methoxy) Strong Electron-Donating (+R > -I)Increases electron densityActivates ring for electrophilic substitution

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Routes for Deuterated Anilines

The development of efficient, selective, and environmentally benign methods for synthesizing deuterated anilines is a cornerstone for their broader application. Future research will likely focus on moving beyond traditional, often harsh, deuteration methods towards more sophisticated and sustainable catalytic systems.

Key areas of exploration include:

Catalytic Hydrogen Isotope Exchange (HIE): HIE represents one of the most direct and atom-economical methods for deuterium (B1214612) incorporation. researchgate.net Future work will concentrate on developing novel homogeneous and heterogeneous catalysts that operate under milder conditions with lower catalyst loadings. Systems based on iridium, palladium, and platinum, as well as more sustainable iron- and manganese-based catalysts, are promising candidates. researchgate.netresearchgate.netacs.orgresearchgate.netacs.org The use of N-heterocyclic carbene (NHC)-stabilized iridium nanoparticles, for instance, has already shown unique catalytic activity for HIE in anilines using D₂ gas as the isotopic source. researchgate.net

Late-Stage Functionalization: Building on recent advances, late-stage deuteration protocols will be a major focus. researchgate.net These methods, which introduce deuterium into complex molecules at a late step in the synthesis, bypass the need for lengthy de novo syntheses. Ligand-enabled palladium catalysis, using D₂O as an inexpensive and safe deuterium source, is a particularly attractive strategy for the nondirected deuteration of arenes. acs.org

Sustainable Reagents and Conditions: A significant push will be towards greener synthetic routes. This includes using D₂O as the primary deuterium source, developing recyclable catalysts, and employing energy-efficient activation methods like microwave irradiation or electrosynthesis. researchgate.netresearchgate.netcardiff.ac.uk For example, an electrocatalytic strategy using boron clusters has demonstrated rapid deuteration of C(sp³)–H bonds under mild conditions. researchgate.net

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. Adapting deuteration methodologies, such as the deamination of anilines or catalytic HIE, to flow systems could provide a robust platform for the on-demand synthesis of deuterated anilines. nih.gov

Table 1: Comparison of Emerging Synthetic Routes for Deuterated Anilines
MethodDeuterium SourceKey AdvantagesFuture Research Focus
Catalytic HIED₂ gas, D₂OHigh atom economy, direct C-H activationDevelopment of earth-abundant metal catalysts (Fe, Mn), improved regioselectivity
Late-Stage DeuterationD₂O, d-solventsApplicable to complex molecules, avoids de novo synthesisNovel ligand design for broader substrate scope and functional group tolerance
Deamination RoutesDeuterated chloroformProvides a one-step replacement of NH₂ with DExpansion to solid-phase synthesis and integration into flow chemistry
ElectrocatalysisD₂OMild conditions, avoids harsh chemical reagentsBroadening substrate scope, understanding catalyst regeneration cycles

Advanced Mechanistic Elucidation of Complex Reactions utilizing 4-(2H3)methoxyaniline as a Probe

Isotopically labeled compounds are invaluable tools for unraveling complex reaction mechanisms. wikipedia.org The presence of the trideuteriomethoxy group in this compound allows it to serve as a precise mechanistic probe, primarily through the kinetic isotope effect (KIE). wikipedia.org

The KIE is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.orgprinceton.edu The C–D bond is stronger than the C–H bond, meaning it requires more energy to break. wikipedia.org Consequently, if a C–H bond is broken in the rate-determining step of a reaction, the deuterated version of the molecule will react more slowly. nih.govacs.org

Future research will utilize this compound to:

Distinguish Reaction Pathways: By comparing the reaction rates of 4-methoxyaniline and this compound, researchers can determine if the methoxy (B1213986) group is involved in the rate-limiting step. This is crucial for validating proposed mechanisms in reactions such as demethylation, electrophilic aromatic substitution, or catalyst-ligand interactions.

Probe Transition State Structures: The magnitude of the KIE can provide detailed information about the geometry of the transition state. princeton.edu A large primary KIE suggests a symmetric transition state where the hydrogen/deuterium is being transferred, while smaller secondary KIEs can reveal changes in hybridization at nearby centers. wikipedia.org

Investigate Metabolic Pathways: In biochemical and pharmacological studies, deuterated compounds are used to trace metabolic pathways and identify sites of metabolic attack. nih.govnih.govwikipedia.org Using this compound in metabolic studies can unequivocally determine the rate and mechanism of O-demethylation, a common metabolic process, and can help design drug candidates with improved pharmacokinetic profiles by slowing down metabolism at that specific site. acs.orgnih.gov

Table 2: Application of Kinetic Isotope Effect (KIE) with this compound
KIE TypeObservation (kH/kD)Mechanistic Implication
Primary KIE&gt; 2C-D bond is broken in the rate-determining step (e.g., oxidative demethylation).
Secondary KIE~1C-D bond is not broken but hybridization or steric environment changes at or near the labeled position during the rate-determining step.
No KIE= 1The methoxy group is not involved in the rate-determining step of the reaction.

Development of Innovative Catalytic Systems Incorporating this compound Derivatives

A forward-looking area of research involves using deuterated molecules not just as substrates or probes, but as integral components of the catalytic system itself. Derivatives of this compound can be used to synthesize novel deuterated ligands for homogeneous catalysis.

The primary motivation for this approach is to enhance catalyst stability and lifetime. researchgate.netuu.nl Many homogeneous catalysts degrade over time through pathways that involve the activation and cleavage of C–H bonds on the supporting ligands. nih.gov By replacing these vulnerable C–H bonds with stronger C–D bonds, these degradation pathways can be slowed, leading to more robust and efficient catalysts.

Research in this area will focus on:

Synthesis of Deuterated Ligands: Developing synthetic routes to convert this compound into valuable ligand scaffolds, such as phosphines, N-heterocyclic carbenes (NHCs), or bipyridines, where the deuterated methoxy group is strategically placed.

Enhanced Catalyst Performance: Studies have shown that deuterating ligands can significantly increase a catalyst's lifetime without negatively affecting its intrinsic activity or selectivity. researchgate.netuu.nl For example, non-heme iron complexes with deuterated ligands have demonstrated a notable increase in catalytic performance and lifetime in oxidation reactions. researchgate.netuu.nl Future work will involve preparing transition metal complexes with ligands derived from this compound and evaluating their performance in various catalytic transformations, such as cross-coupling, C-H activation, and hydrogenation.

Mechanistic Studies of Catalyst Decomposition: Using deuterated ligands allows for detailed mechanistic studies of catalyst deactivation pathways. By analyzing the isotopic composition of degraded ligand fragments, researchers can pinpoint the exact sites of decomposition and use this information to design next-generation, ultra-stable catalysts.

Expanded Applications in Tailored Organic Synthesis and Advanced Material Science

The utility of this compound extends beyond fundamental studies into practical applications in both organic synthesis and material science.

In Organic Synthesis: this compound serves as a valuable deuterated building block. zeotope.com It allows for the precise introduction of a trideuteriomethoxy-phenyl moiety into more complex target molecules. This is particularly relevant in the pharmaceutical and agrochemical industries, where deuteration can fine-tune the metabolic profile of a drug or active ingredient. nih.govnih.gov For instance, the FDA-approved drug deutetrabenazine utilizes trideuteromethoxy groups to slow its metabolism, leading to improved tolerability. acs.org Future research will involve incorporating this compound into the synthesis of new chemical entities to strategically block metabolic oxidation and enhance pharmacokinetic properties.

In Advanced Material Science: The substitution of hydrogen with deuterium can have a profound impact on the properties of organic electronic materials. google.com In organic light-emitting diodes (OLEDs), a major non-radiative decay pathway that reduces efficiency and lifetime is vibrational quenching, where the energy of the excited state is lost as heat through molecular vibrations, particularly high-frequency C-H bond vibrations. clearsynthdeutero.comdeutramed.comresearchgate.net

Because C-D bonds have a lower vibrational frequency than C-H bonds, replacing C-H bonds at critical positions can suppress this vibrational quenching. google.comresearchgate.net This leads to materials with:

Increased Device Lifetime: Deuterated organic materials exhibit slower chemical degradation, resulting in significantly longer operational lifetimes for OLED devices. deutramed.comirisotope.comeurisotop.com

Enhanced Thermal Stability: The stronger C-D bond contributes to greater molecular stability, allowing devices to operate at higher temperatures and brightness levels without rapid degradation. google.com

Future research will focus on synthesizing novel emissive and charge-transport materials for OLEDs and other organic electronics starting from this compound and other deuterated precursors. zeochem.comisotope.com

Integration of Multi-Disciplinary Approaches for Comprehensive Compound Characterization

To fully harness the potential of this compound and its derivatives, a comprehensive characterization strategy that integrates multiple analytical techniques is essential. No single method can provide a complete picture; instead, a synergistic approach is required.

Future characterization workflows will increasingly combine:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will remain crucial for structural elucidation, while ²H NMR is used to directly observe the location and extent of deuterium incorporation. wikipedia.org

Molecular Rotational Resonance (MRR) Spectroscopy: This emerging technique offers unparalleled precision for the quantitative analysis of individual isotopomers and isotopologues, even in complex mixtures. acs.org It can provide highly accurate measurements of isotopic purity, which is critical for optimizing synthetic reactions and for quantitative mechanistic studies. acs.org

Vibrational Spectroscopy (Infrared and Raman): These techniques are sensitive to the change in vibrational frequency upon isotopic substitution and can confirm the presence of C-D bonds. wikipedia.org

'Omics' Technologies: In biological applications, coupling isotopic labeling with proteomics and metabolomics allows researchers to trace the fate of the labeled compound through complex biological networks, providing a systems-level understanding of its effects. creative-proteomics.commusechem.comscience.gov

Table 3: Multi-Disciplinary Techniques for Characterizing this compound and its Derivatives
TechniquePrimary Information Provided
NMR (¹H, ²H, ¹³C)Molecular structure, location of deuterium labels, quantitative analysis.
Mass Spectrometry (MS)Isotopic enrichment, molecular weight confirmation, isotopologue distribution.
Molecular Rotational Resonance (MRR)High-precision quantification of isotopic purity and isotopomer distribution.
Vibrational Spectroscopy (IR/Raman)Confirmation of C-D bond formation via characteristic vibrational frequencies.
Proteomics/MetabolomicsTracing the compound and its metabolites in complex biological systems.

By integrating these diverse approaches, researchers can gain a holistic understanding of this compound, from its precise isotopic composition to its function as a mechanistic probe, a building block for novel catalysts, and a precursor to next-generation materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-methoxyaniline derivatives, and how can these methods be adapted for deuterated analogs like 4-(2H3)methoxyaniline?

  • Methodological Answer : Common strategies include nucleophilic aromatic substitution (e.g., introducing methoxy groups via alkylation ) and coupling reactions (e.g., PyBOP-mediated amidation ). For deuterated analogs, deuterated methanol (CD3OH) can replace CH3OH during methoxy group introduction. Reaction optimization, such as solvent choice (DMF or ethanol ) and temperature control, is critical. Post-synthesis purification via flash chromatography (as in ) ensures high purity.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Deuterium incorporation is confirmed via 1^1H NMR (absence of -OCH3 proton signals) and 2^2H NMR. IR spectroscopy identifies vibrational shifts in the methoxy group (C-O stretch at ~1250 cm1^{-1} ). Mass spectrometry (HRMS) verifies molecular weight (e.g., +3 Da for CD3 vs. CH3 ).

Q. What stability considerations are critical for storing and handling 4-methoxyaniline derivatives in experimental settings?

  • Methodological Answer : These compounds are prone to oxidation under ambient conditions. Storage under inert gas (N2/Ar) at low temperatures (-20°C) is recommended . Stability tests via TLC or HPLC (as in ) monitor degradation. Light-sensitive derivatives require amber vials to prevent photolysis .

Advanced Research Questions

Q. How does deuteration at the methoxy group impact reaction kinetics and thermodynamics in 4-methoxyaniline-based syntheses?

  • Methodological Answer : Deuterium isotope effects (e.g., kH/kD>1k_H/k_D > 1) slow reaction rates in steps involving O-CH3 bond cleavage. Van’t Hoff analysis (using 1^1H/2^2H NMR data ) quantifies thermodynamic changes (ΔH, ΔS) in equilibria. Computational studies (DFT) model isotopic effects on transition states .

Q. What strategies resolve contradictions in reported bioactivity data for 4-methoxyaniline derivatives across studies?

  • Methodological Answer : Discrepancies arise from impurities (e.g., unreacted aniline ) or solvent residues. Rigorous analytical validation (HPLC-MS , 13^{13}C NMR ) identifies contaminants. Replicating assays with standardized cell lines (e.g., glioblastoma models ) and dose-response curves improves comparability.

Q. How can researchers optimize the regioselectivity of electrophilic substitution in 4-methoxyaniline derivatives?

  • Methodological Answer : Electron-donating methoxy groups direct substitution to para/ortho positions. Solvent polarity (e.g., DMF vs. THF ) and catalysts (e.g., Pd(OAc)2_2 ) influence regioselectivity. Computational tools (e.g., Fukui indices) predict reactive sites .

Data Analysis & Experimental Design

Q. What analytical approaches distinguish between oxidation by-products (e.g., quinones) and desired products in 4-methoxyaniline reactions?

  • Methodological Answer : Oxidation by-products are identified via LC-MS (quinones show distinct [M+H]+ peaks ). Redox titration or cyclic voltammetry quantifies quinone formation . Antioxidants (e.g., BHT) are added to reaction mixtures to suppress oxidation .

Q. How can researchers design isotope-labeling studies to track metabolic pathways of this compound in biological systems?

  • Methodological Answer : 2^{2}H-labeled compounds are incubated with cell lysates or microsomes. Metabolites are extracted and analyzed via LC-MS/MS, with deuterium retention indicating metabolic stability . Control experiments using non-deuterated analogs validate isotopic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.